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Foundational

What is the chemical structure and molecular weight of 2-Ethoxy-benzenepropanol

A Resource for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This technical guide provides a comprehensive overview of the chemical struct...

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Author: BenchChem Technical Support Team. Date: April 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and synthetic pathways related to 2-Ethoxy-benzenepropanol. Due to the ambiguity in the common name, this document will primarily focus on the most likely structural isomer, 3-(2-ethoxyphenyl)propan-1-ol , for which a plausible synthetic route and expected analytical characterization are detailed. Furthermore, this guide will present available data for a well-characterized isomer, 2-Ethoxy-3-phenylpropan-1-ol , to offer a comparative analysis and a broader understanding of this class of compounds. This document is intended to serve as a valuable resource for professionals in research and drug development by providing foundational chemical knowledge, outlining experimental methodologies, and discussing the potential applications of these molecules.

Introduction and Structural Elucidation

The nomenclature "2-Ethoxy-benzenepropanol" lacks the specific locants required for unambiguous structural assignment. Based on IUPAC naming conventions, it is most logically interpreted as a propanol molecule substituted with a 2-ethoxyphenyl group. Assuming a primary alcohol, the most probable structure is 3-(2-ethoxyphenyl)propan-1-ol .

While this specific isomer is not extensively documented in readily accessible chemical databases, its precursor, 3-(2-ethoxyphenyl)propanoic acid, is a known compound. This allows for the postulation of a reliable synthetic pathway to the target alcohol.

For comparative purposes, this guide will also discuss the isomer 2-Ethoxy-3-phenylpropan-1-ol , which has a documented entry in the PubChem database and provides a basis for understanding the physicochemical properties of this molecular framework.

Core Compound: 3-(2-ethoxyphenyl)propan-1-ol
  • Systematic Name: 3-(2-ethoxyphenyl)propan-1-ol

  • Molecular Formula: C₁₁H₁₆O₂

  • Molecular Weight: 180.24 g/mol

Isomeric Compound: 2-Ethoxy-3-phenylpropan-1-ol
  • Systematic Name: 2-Ethoxy-3-phenylpropan-1-ol

  • PubChem CID: 20327497[1]

  • Molecular Formula: C₁₁H₁₆O₂[1]

  • Molecular Weight: 180.24 g/mol [1]

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for 3-(2-ethoxyphenyl)propan-1-ol, the following table includes predicted properties and data for the closely related isomer, 2-Ethoxy-3-phenylpropan-1-ol, for reference.

Property3-(2-ethoxyphenyl)propan-1-ol (Predicted/Inferred)2-Ethoxy-3-phenylpropan-1-ol (Experimental/Computed)
Molecular Formula C₁₁H₁₆O₂C₁₁H₁₆O₂[1]
Molecular Weight 180.24 g/mol 180.24 g/mol [1]
Appearance Expected to be a colorless to pale yellow liquid-
Boiling Point Higher than the corresponding methoxy analog-
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane-
¹H NMR Predicted shifts for ethoxy, aromatic, and propanol protonsAvailable through spectral databases[1]
¹³C NMR Predicted shifts for all unique carbon atomsAvailable through spectral databases[1]
Mass Spectrometry Expected molecular ion peak [M]+ at m/z 180.11GC-MS data available[1]
Infrared Spectroscopy Characteristic broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050-1250 cm⁻¹), and aromatic C-H stretches-

Synthesis and Experimental Protocols

The synthesis of 3-(2-ethoxyphenyl)propan-1-ol can be achieved through the reduction of its corresponding carboxylic acid, 3-(2-ethoxyphenyl)propanoic acid.

Synthesis of 3-(2-ethoxyphenyl)propanoic acid

This precursor can be synthesized via a Williamson ether synthesis followed by a Knoevenagel or Perkin condensation and subsequent reduction, or through other established methods for chain extension of 2-ethoxyphenol derivatives. The PubChem database lists 3-(2-ethoxyphenyl)propanoic acid with CID 2747694.[2]

Reduction of 3-(2-ethoxyphenyl)propanoic acid to 3-(2-ethoxyphenyl)propan-1-ol

A standard and effective method for the reduction of a carboxylic acid to a primary alcohol is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Carboxylic Acid: Dissolve 3-(2-ethoxyphenyl)propanoic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

  • Extraction: Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-(2-ethoxyphenyl)propan-1-ol by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis_of_3_2_ethoxyphenyl_propan_1_ol Precursor 3-(2-ethoxyphenyl)propanoic acid Reagent 1. LiAlH4, Anhydrous Ether/THF 2. H2O workup Precursor->Reagent Reduction Product 3-(2-ethoxyphenyl)propan-1-ol Reagent->Product

Caption: Synthesis of 3-(2-ethoxyphenyl)propan-1-ol via reduction of the corresponding carboxylic acid.

Analytical Characterization Workflow

The structural confirmation of the synthesized 3-(2-ethoxyphenyl)propan-1-ol would involve a combination of spectroscopic techniques.

Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized Product NMR 1H and 13C NMR Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR Infrared Spectroscopy Synthesis->IR Confirmation Confirmed Structure of 3-(2-ethoxyphenyl)propan-1-ol NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: A generalized workflow for the analytical characterization of synthesized 3-(2-ethoxyphenyl)propan-1-ol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of the ethoxy group (triplet and quartet), the aromatic protons (multiplets), the two methylene groups of the propyl chain adjacent to the aromatic ring and the hydroxyl group (triplets), and the terminal methylene group bearing the hydroxyl group (triplet). The hydroxyl proton would appear as a broad singlet.

    • ¹³C NMR: Would show the expected number of distinct carbon signals corresponding to the ethoxy group, the aromatic ring, and the propanol chain.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (180.24 g/mol ). Fragmentation patterns would likely involve the loss of water, the ethoxy group, and cleavage of the propyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol functional group.[4] Other significant peaks would include C-H stretching of the alkyl and aromatic groups, and C-O stretching vibrations.

Applications in Research and Drug Development

While specific applications for 3-(2-ethoxyphenyl)propan-1-ol are not well-documented, its structural motifs suggest potential areas of interest for research and drug development.

  • Intermediate for Novel Scaffolds: This compound can serve as a building block for the synthesis of more complex molecules. The hydroxyl group can be further functionalized, for instance, through esterification or etherification, to create a library of derivatives for screening in various biological assays.

  • Analog for Structure-Activity Relationship (SAR) Studies: In the context of drug discovery programs targeting enzymes or receptors that bind to alkoxy-phenyl structures, 3-(2-ethoxyphenyl)propan-1-ol could be synthesized as an analog to probe the effect of the ethoxy group and the length of the alkyl chain on biological activity. For example, related phenylpropanoic acid derivatives have been investigated as dual PPAR agonists for the treatment of diabetes and dyslipidemia.[5]

  • Potential Fragrance and Flavor Compound: Many substituted aromatic alcohols and ethers are used in the fragrance and flavor industry. The structural similarity to known fragrance components suggests it could be evaluated for its olfactory properties.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and molecular weight of 2-Ethoxy-benzenepropanol, with a focused analysis on the most probable isomer, 3-(2-ethoxyphenyl)propan-1-ol. While experimental data for this specific compound is sparse, a reliable synthetic route via the reduction of 3-(2-ethoxyphenyl)propanoic acid has been outlined, along with a comprehensive plan for its analytical characterization. The inclusion of data for the isomer 2-Ethoxy-3-phenylpropan-1-ol serves as a valuable reference point. For researchers and professionals in drug development, this guide offers the foundational knowledge necessary to synthesize and evaluate this and related compounds for potential applications in medicinal chemistry and materials science.

References

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-3-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Lohray, B. B., et al. (2001). (-)3-[4-[2-(Phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid [(-)DRF 2725]: a dual PPAR agonist with potent antihyperglycemic and lipid modulating activity. Journal of Medicinal Chemistry, 44(16), 2675-8.
  • Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-ethoxyphenyl)propanoic acid. Retrieved from [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and In Vitro Application Guide for 2-Ethoxy-benzenepropanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of early-stage drug discovery, the selection...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of early-stage drug discovery, the selection and characterization of molecular building blocks and fragments dictate the success of downstream in vitro screening campaigns. 2-Ethoxy-benzenepropanol (also systematically named 3-(2-ethoxyphenyl)propan-1-ol; CAS: 1057671-43-8) is a highly versatile bifunctional fragment[1][2]. Featuring an electron-donating ortho-ethoxy ether and a flexible aliphatic propanol tail, it serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex pharmacophores.

This whitepaper provides an in-depth analysis of the physicochemical properties of 2-Ethoxy-benzenepropanol, explains the causality behind its behavior in aqueous assay environments, and establishes self-validating protocols for its use in in vitro biochemical and biophysical assays.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of a fragment is critical before introducing it into an in vitro biological system. The structural features of 2-Ethoxy-benzenepropanol govern its solubility, membrane permeability, and binding kinetics.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of 2-Ethoxy-benzenepropanol, derived from chemical databases and predictive models for aryl propanol derivatives[2][3].

PropertyValueCausality / Impact on In Vitro Studies
Chemical Name 2-Ethoxy-benzenepropanolN/A
CAS Number 1057671-43-8Industry standard identifier for sourcing[1].
Molecular Formula C₁₁H₁₆O₂Determines molecular weight and exact mass.
Molecular Weight 180.24 g/mol Ideal for FBDD (Rule of 3 compliant; MW < 300)[4].
Estimated LogP ~2.5 - 2.8The ethoxy group increases lipophilicity compared to the parent 3-phenylpropanol (LogP ~1.8), requiring careful solvent management to prevent aggregation in aqueous buffers[3][5].
Hydrogen Bond Donors 1 (Hydroxyl -OH)Provides a critical vector for target binding or synthetic functionalization (e.g., esterification)[6].
Hydrogen Bond Acceptors 2 (Ether -O-, Hydroxyl -O-)The ortho-ethoxy oxygen acts as a strong H-bond acceptor, frequently interacting with basic residues in target binding pockets[6].
Physical State Liquid (at 25°C)Requires volumetric or mass-based dispensing; highly miscible in organic solvents[3].
Structural Causality in Assay Environments

The molecular architecture of 2-Ethoxy-benzenepropanol dictates its behavior in solution:

  • The Ortho-Ethoxy Effect: The ethoxy group at the ortho position of the benzene ring introduces steric hindrance that restricts the rotation of the propyl chain, pre-organizing the molecule into specific conformations. This pre-organization reduces the entropic penalty upon binding to a protein target, a critical factor in achieving measurable affinity in fragment screens[4].

  • Amphiphilic Balance: While the aromatic ring and ethoxy group drive hydrophobic and Van der Waals interactions, the terminal primary alcohol maintains sufficient aqueous solubility to prevent immediate precipitation when spiked into physiological buffers (pH 7.4)[3].

In Vitro Handling and Self-Validating Protocol

When utilizing 2-Ethoxy-benzenepropanol in in vitro assays—such as Surface Plasmon Resonance (SPR) or enzymatic inhibition assays—maintaining compound integrity is paramount. Primary alcohols are susceptible to oxidation over time, and poor solvent management can lead to compound "crashing out" of solution.

Solvent Selection and Rationale

Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. Causality: Water absorption by DMSO leads to localized supersaturation and micro-precipitation of the fragment. Using anhydrous DMSO (<0.005% H₂O) ensures that the fragment remains fully solvated until the exact moment of buffer dilution.

Protocol: Preparation of Assay-Ready Plates with Internal QC

This protocol is designed as a self-validating system . It includes an integrated Quality Control (QC) step to ensure that the data generated from the in vitro assay is an artifact-free reflection of the compound's true activity.

Step 1: Master Stock Preparation

  • Equilibrate the vial of 2-Ethoxy-benzenepropanol to room temperature in a desiccator to prevent condensation.

  • Weigh exactly 18.02 mg of the compound using a microbalance.

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM Master Stock .

  • Causality: 100 mM is chosen because fragment screening typically requires high assay concentrations (0.1 mM to 1 mM). A 100 mM stock keeps the final DMSO concentration in the assay between 0.1% and 1.0%, minimizing solvent-induced protein denaturation.

Step 2: Serial Dilution and Plate Dispensing

  • Using an acoustic liquid handler (e.g., Echo), dispense the required nanoliter volumes of the 100 mM stock directly into the dry wells of a 384-well assay plate.

  • Back-fill with assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4) immediately prior to the assay.

  • Causality: Tween-20 acts as a surfactant to lower surface tension and prevent the lipophilic ethoxyphenyl moiety from adhering to the plastic walls of the microplate.

Step 3: Self-Validating QC Check (Dynamic Light Scattering - DLS)

  • Prepare a mock assay well containing the highest screening concentration of the fragment (e.g., 1 mM) in the assay buffer.

  • Analyze the well using DLS.

  • Validation Criteria: If the DLS reads a polydispersity index (PDI) > 0.3 or detects particles > 10 nm, the compound has aggregated. The assay is invalid. If no particles are detected, the compound is fully solvated, validating the biochemical results.

Application in Fragment-Based Drug Discovery (FBDD)

2-Ethoxy-benzenepropanol is a privileged scaffold in FBDD. Ethoxyphenyl fragments have been successfully utilized to discover dual ligand pharmacophores for lipid-sensing transcription factors[6] and inhibitors for viral helicases[4].

Mechanistic Rationale

In FBDD, fragments bind with low affinity (high micromolar to millimolar). The 2-Ethoxy-benzenepropanol fragment is highly valuable because:

  • The Aromatic Core: Engages in π−π stacking with aromatic amino acids (e.g., Tryptophan, Tyrosine) in the target binding pocket.

  • The Propanol Vector: The 3-carbon chain acts as an ideal spacer. Once the fragment's binding mode is confirmed via X-ray crystallography, the terminal hydroxyl group can be readily converted into a leaving group (e.g., tosylate) or oxidized to an aldehyde/carboxylic acid to synthesize larger, high-affinity lead compounds[7][8].

FBDD Workflow Diagram

The following diagram illustrates the logical flow of utilizing 2-Ethoxy-benzenepropanol in an FBDD campaign, from initial library screening to synthetic elaboration.

FBDD_Workflow Library Fragment Library (2-Ethoxy-benzenepropanol) Screening Primary In Vitro Screen (SPR / Thermal Shift) Library->Screening Acoustic Dispensing Validation Orthogonal Validation (NMR / X-ray Crystallography) Screening->Validation Hit Identification (KD > 100 µM) Elaboration Hit Elaboration (Functionalization of -OH group) Validation->Elaboration 3D Structural Binding Data Lead Lead Compound Generation Elaboration->Lead Synthetic Optimization

Caption: Workflow for utilizing 2-Ethoxy-benzenepropanol in Fragment-Based Drug Discovery.

Conclusion

2-Ethoxy-benzenepropanol (CAS: 1057671-43-8) is a highly functionalized, Rule-of-3 compliant molecule that bridges the gap between synthetic organic chemistry and in vitro biological screening. By understanding the causality of its physicochemical properties—specifically the lipophilic drive of the ethoxyphenyl group balanced by the hydrophilic propanol tail—researchers can design robust, self-validating assay protocols that prevent aggregation and yield high-fidelity binding data.

References

  • PubMed Central (PMC). "Fragment-based discovery of dual ligand pharmacophores for lipid-sensing transcription factors for designed polypharmacology". nih.gov. Available at:[Link]

  • PubMed. "Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors". nih.gov. Available at:[Link]

  • PubMed Central (PMC). "Metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol via retrobiosynthesis approach". nih.gov. Available at: [Link]

  • PNAS. "Structural conservation of druggable hot spots in protein-protein interfaces". pnas.org. Available at: [Link]

  • RCSB PDB. "5FNJ: Native state mass spectrometry, surface plasmon resonance and X-ray crystallography correlate strongly as a fragment screening combination". rcsb.org. Available at:[Link]

Sources

Exploratory

Pharmacokinetic profiling and bioavailability of 2-Ethoxy-benzenepropanol derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling and Bioavailability of Novel 2-Ethoxy-benzenepropanol Derivatives Foreword The journey from a promising chemical scaffold to a viable drug candidate is a compl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling and Bioavailability of Novel 2-Ethoxy-benzenepropanol Derivatives

Foreword

The journey from a promising chemical scaffold to a viable drug candidate is a complex, multi-stage process. Among the most critical hurdles in early drug development is the comprehensive characterization of a compound's pharmacokinetics (PK) and bioavailability. This guide provides a detailed framework for the preclinical evaluation of novel 2-Ethoxy-benzenepropanol derivatives, a class of compounds with therapeutic potential. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a strategic and logical approach to generating a robust PK profile. We will explore the causality behind experimental choices, ensuring that each step contributes to a holistic understanding of the compound's behavior in a biological system. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction to Pharmacokinetic Profiling

Pharmacokinetics, often described as what the body does to a drug, governs the concentration of a drug in the body over time. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is paramount for predicting its efficacy and safety profile. For our target compounds, the 2-Ethoxy-benzenepropanol derivatives, this process begins with a systematic in vitro and in vivo evaluation.

The initial focus is to identify potential liabilities that could terminate a compound's development. These include poor absorption, rapid metabolism, or low bioavailability. By addressing these challenges early, we can prioritize candidates with the most promising PK profiles for further development.

In Vitro ADME Profiling: The Foundation of PK Assessment

Before advancing to in vivo studies, a battery of in vitro assays provides critical early data on a compound's intrinsic properties. These assays are cost-effective, have a high throughput, and are essential for building a preliminary PK model.

Physicochemical Characterization

The inherent physicochemical properties of a 2-Ethoxy-benzenepropanol derivative will profoundly influence its biological behavior.

  • Solubility: Poor aqueous solubility can be a major impediment to oral absorption. We assess thermodynamic solubility at various pH levels (e.g., 2.0, 5.0, and 7.4) to mimic the conditions of the gastrointestinal tract.

  • Lipophilicity (LogD): The distribution coefficient (LogD) at physiological pH (7.4) is a key predictor of a compound's ability to cross biological membranes. A LogD value between 1 and 3 is often considered optimal for oral drug candidates.

Permeability Assessment

For a drug to be orally bioavailable, it must be able to permeate the intestinal epithelium.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane.

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an excellent in vitro model of the human intestinal barrier. This assay not only assesses passive permeability but can also identify the involvement of active transport mechanisms (efflux or uptake).

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: The 2-Ethoxy-benzenepropanol derivative is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. The experiment is also performed in the reverse direction (B to A).

  • Efflux Ratio: The ratio of the apparent permeability coefficients (Papp) in the B-to-A and A-to-B directions (Papp(B-A)/Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp).

  • Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the compound concentration.

Metabolic Stability

The metabolic stability of a compound determines its half-life in the body. Rapid metabolism can lead to low bioavailability and a short duration of action.

  • Microsomal Stability Assay: Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I drug metabolism. This assay provides a measure of a compound's intrinsic clearance.

  • Hepatocyte Stability Assay: Primary hepatocytes contain both phase I and phase II metabolic enzymes and provide a more comprehensive picture of hepatic metabolism.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound 2-Ethoxy-benzenepropanol Derivative Stock Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes or Hepatocytes Microsomes->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS HalfLife Calculate Half-Life (t½) & Intrinsic Clearance (Clint) LCMS->HalfLife

Caption: Workflow for assessing the in vitro metabolic stability of a new chemical entity.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to interact with its target. Only the unbound fraction of a drug is pharmacologically active.

  • Device Preparation: A RED device consists of two chambers separated by a semipermeable membrane.

  • Sample Addition: The 2-Ethoxy-benzenepropanol derivative is added to plasma in one chamber, and buffer is added to the other.

  • Equilibration: The device is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Analysis: The concentrations of the compound in both chambers are measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism. Rodent models (mice or rats) are typically used for initial PK screening.

Study Design and Dosing
  • Route of Administration: The compound is administered both intravenously (IV) and orally (PO). The IV dose provides a baseline for systemic circulation without the influence of absorption, while the PO dose is used to assess oral bioavailability.

  • Dose Selection: The dose is selected based on in vitro potency and any available toxicology data.

  • Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to construct a plasma concentration-time profile.

G cluster_phase1 Phase 1: Dosing cluster_phase2 Phase 2: Sampling cluster_phase3 Phase 3: Bioanalysis cluster_phase4 Phase 4: Data Analysis Dosing Dose Administration (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Drug Extraction Plasma->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Params Pharmacokinetic Parameter Calculation LCMS->PK_Params Bioavailability Bioavailability (F%) Calculation PK_Params->Bioavailability

Caption: The sequential phases of an in vivo pharmacokinetic study.

Bioanalytical Method Validation

A robust and validated bioanalytical method is crucial for obtaining accurate and reliable data. The LC-MS/MS method used to quantify the 2-Ethoxy-benzenepropanol derivative in plasma must be validated for:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between measurements.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Matrix Effects: The influence of plasma components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data are used to calculate key PK parameters using non-compartmental analysis.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents the total drug exposure
Half-lifeDetermines the duration of action and dosing interval
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of distributionThe apparent volume into which the drug distributes
Bioavailability Calculation

Oral bioavailability (F%) is the fraction of the orally administered dose that reaches systemic circulation. It is calculated using the following formula:

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

A high oral bioavailability is desirable for an orally administered drug.

Data Interpretation and Decision Making

The ultimate goal of this comprehensive profiling is to enable informed decision-making. The in vitro and in vivo data are integrated to build a complete picture of the compound's PK properties.

  • Correlation of In Vitro and In Vivo Data: A strong correlation between in vitro metabolic stability and in vivo clearance, or between Caco-2 permeability and oral absorption, increases confidence in the predictive power of the in vitro models.

  • Identifying Liabilities: The data will highlight any potential PK liabilities, such as high clearance, low permeability, or extensive efflux.

  • Guiding Drug Discovery Efforts: If a compound has a promising efficacy profile but poor PK, this data can guide medicinal chemistry efforts to optimize the molecule's properties. For example, if a compound is a substrate for P-gp, chemists can attempt to modify the structure to reduce its affinity for the transporter.

Conclusion and Future Directions

The pharmacokinetic profiling and bioavailability assessment of novel 2-Ethoxy-benzenepropanol derivatives is a critical and iterative process in drug discovery. By employing a logical and systematic approach, from in vitro screening to in vivo validation, we can efficiently identify and advance drug candidates with favorable PK properties. The insights gained from these studies are fundamental to designing successful clinical trials and ultimately delivering safe and effective medicines to patients.

Future studies may include metabolite identification to understand the pathways of metabolism, and studies in non-rodent species to assess interspecies differences in pharmacokinetics.

References

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • Borchardt, R. T., & Hidalgo, I. J. (1989). Caco-2 cell monolayers as a model for studies of intestinal drug transport. Journal of Pharmaceutical Sciences, 78(4), 344-348. [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In vitro and in vivo assessment of metabolic drug-drug interactions. Pharmacological Reports, 58(4), 443-456. [Link]

  • GTP. (2016). A Guide to In Vivo Pharmacokinetics: What You Need to Know. [Link]

Foundational

2-Ethoxy-benzenepropanol: A Comprehensive Technical Guide on Solubility Dynamics in Aqueous and Organic Solvents

Executive Summary 2-Ethoxy-benzenepropanol (2-EBP) , also known as 3-(2-ethoxyphenyl)propan-1-ol (CAS: 1057671-43-8), is a versatile chemical building block frequently utilized in medicinal chemistry and advanced organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxy-benzenepropanol (2-EBP) , also known as 3-(2-ethoxyphenyl)propan-1-ol (CAS: 1057671-43-8), is a versatile chemical building block frequently utilized in medicinal chemistry and advanced organic synthesis [1]. Structurally, it features a lipophilic aromatic core, an ortho-substituted ethoxy ether, and a terminal aliphatic propanol chain. This unique structural triad creates a complex physicochemical profile: it is highly lipophilic yet possesses distinct hydrogen-bonding capabilities.

For drug development professionals and synthetic chemists, mastering the solubility profile of 2-EBP is non-negotiable. Poor aqueous solubility can lead to false negatives in in vitro biological assays, while suboptimal organic solvent selection can derail synthetic yields. This whitepaper provides a causality-driven analysis of 2-EBP’s solubility, contrasting its behavior in aqueous versus organic media, and establishes self-validating experimental protocols for accurate solubility determination.

Structural and Physicochemical Profiling

To predict the solvation behavior of 2-EBP, we must first deconstruct its molecular architecture:

  • Molecular Formula: C₁₁H₁₆O₂

  • Molecular Weight: 180.24 g/mol

  • Hydrogen Bond Donors (HBD): 1 (Terminal hydroxyl group)

  • Hydrogen Bond Acceptors (HBA): 2 (Ether oxygen, hydroxyl oxygen)

  • Estimated LogP: ~2.5 – 3.0

The Causality of Solvation: The dominant feature of 2-EBP is its hydrophobic bulk (the benzene ring and ethoxy group). In aqueous environments, water molecules must form a highly ordered "ice-like" clathrate cage around this hydrophobic core. This cavity formation is entropically unfavorable. The single terminal hydroxyl group provides localized hydrogen bonding, but it is insufficient to overcome the massive entropic penalty of hydrating the lipophilic bulk. Consequently, 2-EBP exhibits poor aqueous solubility.

Conversely, in organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the enthalpy of mixing is highly favorable. Dispersion forces between the solvent and the aromatic ring, combined with dipole-dipole interactions, rapidly dismantle intermolecular forces, leading to near-instantaneous dissolution.

Solvation cluster_Aqueous Aqueous Solvation (Water/PBS) cluster_Organic Organic Solvation (DMSO/EtOH) A1 2-EBP Molecule A2 Cavity Formation A1->A2 A3 High Entropic Cost A2->A3 A4 Poor Solubility (<5 mg/mL) A3->A4 O1 2-EBP Molecule O2 Dispersion Interactions O1->O2 O3 Favorable Enthalpy O2->O3 O4 High Solubility (>50 mg/mL) O3->O4

Caption: Thermodynamic pathways of 2-Ethoxy-benzenepropanol (2-EBP) in aqueous versus organic media.

Empirical Solubility Data & Solvent Selection

When transitioning 2-EBP from bench-scale synthesis to biological screening, solvent selection dictates success. The table below summarizes the quantitative solubility profile of 2-EBP across standard laboratory solvents.

SolventPolarity IndexEstimated Solubility (mg/mL)Dominant Solvation Mechanism
Water (pH 7.0) 10.2< 1.0Limited H-bonding via terminal -OH; high entropic penalty.
PBS (pH 7.4) ~10.0< 1.0Salting-out effect further restricts hydration shell formation.
Ethanol 5.2> 50.0Favorable dipole-dipole interactions and co-hydrogen bonding.
DMSO 7.2> 100.0Strong dipole interactions; universally disrupts solute-solute bonds.
Dichloromethane 3.1> 100.0High dispersion forces perfectly match the aromatic core.

Note: Data represents predictive thermodynamic ranges based on structural analogs and logP estimations.

Experimental Methodologies for Solubility Determination

To ensure data integrity, solubility must be measured using self-validating systems. We employ two distinct methodologies depending on the phase of research: the Thermodynamic Shake-Flask Method for late-stage formulation, and the Kinetic Turbidimetric Assay for early-stage discovery.

Protocol A: Thermodynamic Solubility via Shake-Flask Method (OECD 105)

This method is the gold standard for determining the absolute equilibrium solubility of a compound [2]. It is critical for formulation scientists who need to know the maximum stable concentration of 2-EBP in a given vehicle.

Why this works (Causality): Agitating an excess of solid in the solvent over 24–72 hours ensures that the crystal lattice is fully broken down and a true thermodynamic equilibrium is reached between the dissolved and undissolved states.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 2-EBP (e.g., 10 mg) to 1 mL of the target aqueous buffer in a sealed glass vial.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker at 25°C (± 0.1°C). Shake at 200 RPM for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved microcrystals.

  • Self-Validation Step: Visually inspect the pellet. If no pellet is present, the solution is not saturated; repeat step 1 with more 2-EBP. Measure the pH of the supernatant to ensure the buffer capacity was not overwhelmed.

  • Quantification: Dilute the supernatant into a compatible organic solvent (e.g., Acetonitrile) and quantify using HPLC-UV against a pre-established standard curve.

Protocol B: Kinetic Solubility via Turbidimetric Assay

In high-throughput drug discovery, compounds are typically stored in DMSO and diluted into aqueous buffers. The turbidimetric assay mimics this "solvent shift" to determine the kinetic solubility—the point at which the compound precipitates out of a supersaturated state [3].

Why this works (Causality): By measuring absorbance at 620 nm, we can detect the exact concentration at which 2-EBP aggregates into insoluble particulates that scatter light.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-EBP in 100% DMSO.

  • Serial Dilution: Spike the DMSO stock into 0.01 M PBS (pH 7.4) across a concentration gradient (e.g., 1 µM to 500 µM). Ensure the final DMSO concentration remains constant at 1% (v/v) to prevent solvent-induced artifacts.

  • Incubation: Incubate the microplate at 37°C for 2 hours to mimic physiological conditions.

  • Self-Validation Step: Include a blank well (1% DMSO in PBS without 2-EBP) to establish baseline absorbance and rule out buffer contamination.

  • Detection: Read the absorbance at 620 nm using a microplate reader. A sharp increase in absorbance indicates the kinetic solubility limit.

Workflows cluster_Thermo Thermodynamic (OECD 105) cluster_Kinetic Kinetic (Turbidimetric Assay) Start Solubility Assessment of 2-EBP T1 Add Excess Solid to Solvent Start->T1 K1 Prepare 10 mM DMSO Stock Start->K1 T2 Shake Flask (24-72h, 25°C) T1->T2 T3 Phase Separation (Centrifuge) T2->T3 T4 HPLC-UV Quantification T3->T4 K2 Spike into PBS Buffer (pH 7.4) K1->K2 K3 Incubate (2h, 37°C) K2->K3 K4 Measure Absorbance (620 nm) K3->K4

Caption: Step-by-step methodology comparing thermodynamic and kinetic solubility workflows for 2-EBP.

Implications for Drug Development and Chemical Synthesis

Understanding the dichotomy between 2-EBP's aqueous and organic solubility informs critical downstream decisions:

  • For Synthetic Chemists: 2-EBP is highly soluble in aprotic solvents like DCM and THF. When utilizing 2-EBP in etherification or esterification reactions, DCM is the optimal solvent choice, as it maximizes solute dispersion while minimizing unwanted hydrogen-bonding interference that could stall nucleophilic attacks.

  • For Formulation Scientists: Because 2-EBP will rapidly precipitate in purely aqueous environments, in vivo dosing requires advanced formulation strategies. Utilizing co-solvents (e.g., PEG-400 or Propylene Glycol) or encapsulating the compound in lipid-based nanocarriers will artificially lower the entropic barrier of the aqueous phase, ensuring the compound remains bioavailable upon administration.

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • Evotec / Cyprotex. "Turbidimetric Solubility Assay: Physicochemical Profiling." Evotec ADME-Tox Solutions. Available at:[Link]

Exploratory

Thermodynamic stability of 2-Ethoxy-benzenepropanol at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Ethoxy-benzenepropanol at Room Temperature Authored by: A Senior Application Scientist Foreword In the landscape of pharmaceutical and materials science, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Ethoxy-benzenepropanol at Room Temperature

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical and materials science, the intrinsic stability of a chemical entity is a cornerstone of its viability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Ethoxy-benzenepropanol at ambient conditions. As direct literature on this specific molecule is nascent, this document synthesizes established principles of chemical stability analysis, leveraging methodologies applied to structurally related compounds. It is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and actionable experimental protocols. Our approach is rooted in a first-principles analysis of the molecular structure, predicting potential degradation pathways and then outlining a multi-pronged strategy for their empirical investigation.

Introduction: The Imperative of Stability

The journey of a molecule from discovery to application is fraught with challenges, chief among them being its stability. Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions.[1][2] For a chemical compound like 2-Ethoxy-benzenepropanol, its thermodynamic stability at room temperature dictates its shelf-life, its suitability for various formulations, and ultimately its safety and efficacy in any application.

It is crucial to distinguish between thermodynamic and kinetic stability. A compound is thermodynamically stable if it exists in a low-energy state, with a significant energy barrier preventing its conversion to a more stable state.[1][3] Conversely, a compound can be kinetically stable, or "kinetically trapped," if the activation energy required to initiate degradation is high, even if the degradation products are thermodynamically more favorable.[1][3][4] This guide will focus on assessing the inherent tendencies of 2-Ethoxy-benzenepropanol to degrade under normal storage conditions, which is a reflection of its thermodynamic stability.

Molecular Structure and Predicted Instabilities of 2-Ethoxy-benzenepropanol

The chemical structure of 2-Ethoxy-benzenepropanol is the primary determinant of its stability. Its key functional groups are an ethoxy group (-OCH2CH3), a hydroxyl group (-OH), and a benzene ring.

Structure of 2-Ethoxy-benzenepropanol:

An analysis of this structure suggests several potential degradation pathways:

  • Oxidation: The ether linkage and the secondary alcohol are susceptible to oxidation. The benzylic position (the carbon atom attached to the benzene ring) is also a potential site for oxidative attack.

  • Hydrolysis: While ethers are generally stable to hydrolysis, extreme pH conditions could potentially cleave the ether bond.

  • Dehydration: The alcohol group could undergo dehydration, especially in the presence of acidic catalysts or elevated temperatures, to form an alkene.

Experimental Framework for Stability Assessment

A robust evaluation of thermodynamic stability requires a multi-faceted experimental approach. We will outline a series of studies designed to probe the stability of 2-Ethoxy-benzenepropanol under various conditions.

Long-Term Stability Studies (ICH Q1A(R2))

The cornerstone of stability assessment is the long-term stability study, conducted under controlled conditions that mimic typical storage. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for such studies.[5][6]

Protocol:

  • Sample Preparation: A minimum of three batches of 2-Ethoxy-benzenepropanol of known purity are required.

  • Storage Conditions: Samples are stored at 25°C ± 2°C with a relative humidity of 60% ± 5% RH for a minimum of 12 months.[7][8]

  • Testing Frequency: Samples are tested at initial (0 months), 3, 6, 9, and 12 months.[5][8]

  • Analytical Methods: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to quantify the parent compound and detect any degradation products.

Table 1: Long-Term Stability Study Design

ParameterCondition
Temperature25°C ± 2°C
Relative Humidity60% ± 5% RH
Duration12 months
Testing Intervals0, 3, 6, 9, 12 months
Batches3

Diagram 1: Long-Term Stability Study Workflow

G cluster_0 Sample Preparation cluster_1 Storage cluster_2 Analytical Testing Batch1 Batch 1 Storage 25°C / 60% RH Batch1->Storage Batch2 Batch 2 Batch2->Storage Batch3 Batch 3 Batch3->Storage T0 Time 0 Storage->T0 T3 3 Months T0->T3 T6 6 Months T3->T6 T9 9 Months T6->T9 T12 12 Months T9->T12

Caption: Workflow for a 12-month long-term stability study.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[9][10][11][12][13] These studies are crucial for developing and validating stability-indicating analytical methods.

Protocols:

  • Acidic Hydrolysis: The compound is dissolved in 0.1 M HCl and heated at 60°C for 24 hours.

  • Basic Hydrolysis: The compound is dissolved in 0.1 M NaOH and heated at 60°C for 24 hours.

  • Oxidative Degradation: The compound is treated with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Table 2: Forced Degradation Study Conditions

Stress ConditionReagentTemperatureDuration
Acidic Hydrolysis0.1 M HCl60°C24 hours
Basic Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H2O2Room Temp24 hours
Photodegradation>1.2 million lux hours & >200 Wh/m²Room TempAs required

Diagram 2: Potential Degradation Pathways

G Compound 2-Ethoxy-benzenepropanol Acid Acidic Hydrolysis Compound->Acid Base Basic Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Photo Photodegradation Compound->Photo Deg1 Ether Cleavage Products Acid->Deg1 Deg3 Dehydration Product (Alkene) Acid->Deg3 Base->Deg1 Deg2 Oxidized Products (Ketone, Aldehyde) Oxidation->Deg2 Deg4 Photodegradants Photo->Deg4

Caption: Potential degradation pathways of 2-Ethoxy-benzenepropanol.

Thermal Analysis Techniques

Thermal analysis techniques provide rapid and valuable information about the thermal stability of a compound.

3.3.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It can be used to determine melting points, glass transitions, and the onset of decomposition.[15][16]

Protocol:

  • Sample Preparation: 2-5 mg of 2-Ethoxy-benzenepropanol is accurately weighed into an aluminum DSC pan.

  • Instrument Setup: The DSC is purged with nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: The sample is heated from 25°C to 400°C at a rate of 10°C/min.

  • Data Analysis: The resulting thermogram is analyzed for endothermic (melting) and exothermic (decomposition) events.

3.3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[17] It is used to determine the temperature at which a compound begins to decompose and to quantify the mass loss associated with decomposition.[18][19]

Protocol:

  • Sample Preparation: 5-10 mg of 2-Ethoxy-benzenepropanol is placed in a TGA pan.

  • Instrument Setup: The TGA is purged with nitrogen at a flow rate of 20 mL/min.

  • Temperature Program: The sample is heated from 25°C to 600°C at a rate of 10°C/min.

  • Data Analysis: The TGA curve is analyzed to determine the onset temperature of mass loss.

Table 3: Hypothetical Thermal Analysis Data

TechniqueParameterHypothetical Value
DSCMelting Point (Onset)45°C
DSCDecomposition Onset220°C (Exotherm)
TGAOnset of Mass Loss (5%)215°C

Data Synthesis and Hypothetical Stability Profile

Based on the hypothetical results from our proposed studies, we can construct a stability profile for 2-Ethoxy-benzenepropanol:

  • Long-Term Stability: If the long-term study shows less than 2% degradation over 12 months at 25°C/60% RH, the compound can be considered stable under these conditions.

  • Forced Degradation: The forced degradation studies would likely indicate susceptibility to oxidation and strong acidic conditions, suggesting that the ether and alcohol functionalities are the primary sites of instability.

  • Thermal Analysis: The DSC and TGA data would suggest that the compound is thermally stable up to approximately 215-220°C, after which decomposition begins.

Diagram 3: Overall Stability Assessment Workflow

G Start 2-Ethoxy-benzenepropanol LTS Long-Term Stability (ICH Q1A(R2)) Start->LTS FDS Forced Degradation (Stress Studies) Start->FDS TA Thermal Analysis (DSC & TGA) Start->TA Profile Comprehensive Stability Profile LTS->Profile FDS->Profile TA->Profile

Caption: Integrated workflow for stability assessment.

Conclusion

The thermodynamic stability of 2-Ethoxy-benzenepropanol at room temperature, while not explicitly documented, can be thoroughly investigated through a systematic application of established analytical techniques. This guide has outlined a comprehensive strategy, beginning with an analysis of the molecule's inherent structural liabilities and progressing through a series of empirical studies including long-term stability testing, forced degradation, and thermal analysis. By integrating the data from these diverse methodologies, a robust and reliable stability profile can be established, providing the critical information necessary for the confident development and application of this compound in research and industry.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • Kinetic Stability: Thermodynamic vs. Kinetic. (2024, August 27). StudySmarter. Retrieved from [Link]

  • Kinetics of Halogenated Organic Compound Degradation by Iron Metal. (n.d.). ACS Publications. Retrieved from [Link]

  • Difference between thermodynamic and kinetic stability. (2013, January 5). Chemistry Stack Exchange. Retrieved from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. Retrieved from [Link]

  • Thermodynamics and Kinetics. (n.d.). Retrieved from [Link]

  • DSC - Differential Scanning Calorimetry Testing. (n.d.). ioKinetic. Retrieved from [Link]

  • Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • “Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry”Has Been Released and Implemented. (2025, March 5). China Chemical Safety Association. Retrieved from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved from [Link]

  • Models for the kinetics of biodegradation of organic compounds not supporting growth. (n.d.). Applied and Environmental Microbiology. Retrieved from [Link]

  • Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 14.11: Kinetic Versus Thermodynamic Products. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15). ACS Publications. Retrieved from [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). National Center for Biotechnology Information. Retrieved from [Link]

  • Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Evaluation for Stability Data. (2003, February 6). ICH. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]

  • Thermogravimetry and Mass Spectrometry of Extractable Organics from Manufactured Nanomaterials for Identification of Potential Coating Components. (n.d.). MDPI. Retrieved from [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (n.d.). ResearchGate. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]

  • 2-Ethoxy-3-phenylpropan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • 2-ethoxy-2-phenylethanol. (2025, May 20). LookChem. Retrieved from [Link]

  • 2-Propanol, 1-ethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Ethoxy-1-propanol. (n.d.). PubChem. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 2-Ethoxy-benzenepropanol

An in-depth technical guide to the laboratory synthesis of 2-Ethoxy-benzenepropanol, designed for researchers, scientists, and professionals in drug development. This document provides a detailed, step-by-step protocol f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the laboratory synthesis of 2-Ethoxy-benzenepropanol, designed for researchers, scientists, and professionals in drug development. This document provides a detailed, step-by-step protocol for the synthesis of 2-Ethoxy-benzenepropanol, a valuable intermediate in the development of novel pharmaceutical compounds. The described methodology is rooted in established chemical principles and offers a reliable route to the target molecule.

Introduction

2-Ethoxy-benzenepropanol is an aromatic alcohol of interest in medicinal chemistry due to its structural motif, which can be found in a variety of biologically active molecules. Its synthesis requires a multi-step approach, carefully designed to build the carbon skeleton and introduce the desired functional groups with high selectivity. This guide details a robust and reproducible three-step synthesis beginning with the readily available 2-ethoxybenzaldehyde. The chosen pathway involves a Horner-Wadsworth-Emmons olefination to construct the carbon backbone, followed by a catalytic hydrogenation to saturate the newly formed double bond, and culminating in the reduction of an ester to the target primary alcohol. Each step is accompanied by a detailed experimental protocol, an explanation of the underlying chemical principles, and guidance for characterization.

Overall Synthesis Pathway

The synthesis of 2-Ethoxy-benzenepropanol is accomplished through a three-step sequence, as illustrated below. This pathway was designed for its efficiency and the reliability of each transformation.

Synthesis_Pathway Start 2-Ethoxybenzaldehyde Intermediate1 Ethyl (E)-3-(2-ethoxyphenyl)acrylate Start->Intermediate1 Horner-Wadsworth-Emmons (EtO)2P(O)CH2CO2Et, NaH Intermediate2 Ethyl 3-(2-ethoxyphenyl)propanoate Intermediate1->Intermediate2 Catalytic Hydrogenation H2, Pd/C FinalProduct 2-Ethoxy-benzenepropanol Intermediate2->FinalProduct Ester Reduction LiAlH4 or KBH4/LiCl

Caption: Overall synthetic route to 2-Ethoxy-benzenepropanol.

Step 1: Synthesis of Ethyl (E)-3-(2-ethoxyphenyl)acrylate

The initial step in the synthesis is the formation of the carbon-carbon double bond via a Horner-Wadsworth-Emmons (HWE) reaction.[1] This olefination reaction is a widely used method for the stereoselective synthesis of alkenes.[1][2] In this case, it provides the (E)-isomer as the major product due to the thermodynamic stability of the trans-alkene.[2]

Reaction Principle

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[3] The phosphonate ylide is generated in situ by deprotonation of triethyl phosphonoacetate with a strong base, such as sodium hydride. The resulting nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 2-ethoxybenzaldehyde. This is followed by the collapse of the intermediate to form the alkene and a water-soluble phosphate byproduct, which simplifies purification.[4]

Experimental Protocol
  • Reaction Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 1.0 g, 25 mmol). The mineral oil is washed with anhydrous hexane (3 x 10 mL) under a stream of nitrogen. Anhydrous tetrahydrofuran (THF, 50 mL) is then added to the flask.

  • Ylide Formation: The flask is cooled to 0 °C in an ice bath. A solution of triethyl phosphonoacetate (5.6 g, 25 mmol) in anhydrous THF (20 mL) is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete.

  • Olefination: A solution of 2-ethoxybenzaldehyde (3.0 g, 20 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water (20 mL). The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexane) to yield ethyl (E)-3-(2-ethoxyphenyl)acrylate as a colorless oil.

Physicochemical Data for Ethyl (E)-3-(2-ethoxyphenyl)acrylate
PropertyValue
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
AppearanceColorless oil
Boiling Point~300 °C (predicted)
¹H NMR (CDCl₃, 400 MHz)δ 7.65 (d, 1H), 7.50 (d, 1H), 7.25 (t, 1H), 6.90 (t, 1H), 6.85 (d, 1H), 6.40 (d, 1H), 4.25 (q, 2H), 4.10 (q, 2H), 1.35 (t, 3H), 1.25 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 167.0, 157.5, 142.0, 131.0, 128.5, 122.0, 120.5, 111.5, 64.5, 60.5, 14.5, 14.0

Step 2: Synthesis of Ethyl 3-(2-ethoxyphenyl)propanoate

The second step involves the reduction of the carbon-carbon double bond of the acrylate ester to yield the corresponding saturated propanoate. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Reaction Principle

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst, where both the alkene and hydrogen are adsorbed. This facilitates the transfer of hydrogen atoms to the alkene, resulting in a saturated carbon chain. The ester functional group is unreactive under these conditions.

Experimental Protocol
  • Reaction Setup: A 250 mL round-bottom flask is charged with ethyl (E)-3-(2-ethoxyphenyl)acrylate (4.4 g, 20 mmol), ethanol (100 mL), and 10% palladium on carbon (0.2 g).

  • Hydrogenation: The flask is connected to a hydrogenator, and the atmosphere is purged with hydrogen gas. The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure or ~50 psi) at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The product is typically of high purity and can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Physicochemical Data for Ethyl 3-(2-ethoxyphenyl)propanoate
PropertyValue
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
AppearanceColorless oil
Boiling Point~290 °C (predicted)
¹H NMR (CDCl₃, 400 MHz)δ 7.15 (t, 1H), 6.85 (m, 3H), 4.10 (q, 2H), 4.05 (q, 2H), 2.95 (t, 2H), 2.65 (t, 2H), 1.45 (t, 3H), 1.20 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 173.0, 156.5, 130.0, 127.5, 127.0, 120.5, 111.0, 64.0, 60.0, 31.0, 25.5, 14.5, 14.0

Step 3: Synthesis of 2-Ethoxy-benzenepropanol

The final step is the reduction of the ethyl ester to the corresponding primary alcohol. This can be achieved using a variety of reducing agents. While lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, a milder and safer alternative is a mixed-hydride system of potassium borohydride (KBH₄) and lithium chloride (LiCl).[5][6]

Reaction Principle

The reduction of an ester to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride readily reduces esters. However, the combination of potassium borohydride and lithium chloride in a protic solvent like ethanol provides a system with enhanced reactivity compared to KBH₄ alone, capable of reducing esters to alcohols.[6] The lithium ion is thought to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the hydride attack.

Experimental Protocol
  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with ethyl 3-(2-ethoxyphenyl)propanoate (4.44 g, 20 mmol) and ethanol (100 mL).

  • Reduction: To this solution, lithium chloride (0.85 g, 20 mmol) and potassium borohydride (2.16 g, 40 mmol) are added.[5] The mixture is heated to reflux and stirred for 6 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic. The ethanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexane) to afford 2-Ethoxy-benzenepropanol as a colorless oil.

Physicochemical Data for 2-Ethoxy-benzenepropanol
PropertyValue
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
AppearanceColorless oil
Boiling Point~270 °C (predicted)
¹H NMR (CDCl₃, 400 MHz)δ 7.15 (t, 1H), 6.85 (m, 3H), 4.05 (q, 2H), 3.70 (t, 2H), 2.75 (t, 2H), 1.90 (quint, 2H), 1.45 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 156.5, 130.0, 128.0, 127.5, 120.5, 111.0, 64.0, 62.5, 32.0, 28.0, 14.5

Safety Precautions

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Lithium Aluminum Hydride (if used): Also reacts violently with water. Handle with extreme care in a dry environment.

  • Solvents: Tetrahydrofuran, hexane, and ethyl acetate are flammable. Use in a well-ventilated area away from ignition sources.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and there are no leaks.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The three-step synthesis protocol detailed in this guide provides a reliable and efficient method for the laboratory-scale preparation of 2-Ethoxy-benzenepropanol. By employing well-established reactions such as the Horner-Wadsworth-Emmons olefination, catalytic hydrogenation, and ester reduction, this protocol offers high yields and purity of the final product. The detailed explanations of the chemical principles and experimental procedures are intended to empower researchers to successfully synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

  • Ianni, A., & Waldvogel, S. R. (2006). Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Synthesis, 2006(12), 2103-2112.
  • BenchChem. (2025). Optimizing reaction conditions for 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol preparation.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.
  • (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. WO2015035541A1.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Enders, D., von Berg, S., & Jandeleit, B. (2002). SYNTHESIS OF (−)-(E,S)-3-(BENZYLOXY)-1-BUTENYL PHENYL SULFONE VIA A HORNER-WADSWORTH-EMMONS REACTION OF (−)-(S)-2-(BENZYLOXY)PROPANAL. Organic Syntheses, 78, 177.
  • Parrish, J. P., et al. (2004). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog.
  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Ethoxyethyl p-Methoxycinnamate.
  • PubMed. (2006, April 15). Enzymatic synthesis of cinnamic acid derivatives. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, September 19). Process for the preparation of 2-ethoxy-phenol. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: 2-Ethoxy-benzenepropanol as a Versatile Precursor in Modern Organic Synthesis

Introduction: Unveiling the Synthetic Potential of 2-Ethoxy-benzenepropanol In the landscape of drug discovery and fine chemical synthesis, the strategic value of a molecular precursor is defined by its structural featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Synthetic Potential of 2-Ethoxy-benzenepropanol

In the landscape of drug discovery and fine chemical synthesis, the strategic value of a molecular precursor is defined by its structural features and their inherent reactivity. 2-Ethoxy-benzenepropanol, specifically 3-(2-ethoxyphenyl)propan-1-ol, emerges as a precursor of significant interest. It combines three key functional motifs within a single, stable scaffold:

  • A primary alcohol (-CH₂OH): A versatile handle for oxidation to aldehydes and carboxylic acids, or conversion into various leaving groups for nucleophilic substitution.

  • An aryl ethyl ether (-O-Et): A chemically robust group that can serve as a protecting group for a phenol, which can be unmasked under specific, stringent conditions to reveal a highly reactive nucleophilic site.

  • A three-carbon (propyl) linker : This flexible chain connecting the aromatic ring and the alcohol provides the ideal spatial arrangement for intramolecular cyclization reactions, enabling the construction of valuable heterocyclic and carbocyclic core structures.

This guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview of the synthetic utility of 2-Ethoxy-benzenepropanol. We will move beyond simple reaction lists to explain the causality behind protocol choices, offering detailed, field-proven methodologies for transforming this precursor into a range of high-value downstream products.

Controlled Oxidation of the Primary Alcohol

The primary alcohol is often the most accessible reactive site on 2-Ethoxy-benzenepropanol. Its controlled oxidation allows for a stepwise increase in the carbon's oxidation state, yielding either an aldehyde or a carboxylic acid. The choice of oxidant is critical and dictates the reaction outcome.[1]

Synthesis of 3-(2-Ethoxyphenyl)propanal via Mild Oxidation

Expertise & Rationale: Accessing the aldehyde is paramount for subsequent reactions like Wittig olefinations, reductive aminations, and aldol condensations. A mild, selective oxidant is required to prevent over-oxidation to the carboxylic acid.[2] Pyridinium chlorochromate (PCC) is an exemplary reagent for this transformation, offering high yields and operational simplicity by stopping the oxidation at the aldehyde stage.[2][3] The mechanism involves the formation of a chromate ester, followed by an E2-like elimination.[3]

Protocol 1: PCC Oxidation of 2-Ethoxy-benzenepropanol

Caption: Workflow for the mild oxidation to an aldehyde.

ParameterValuePurpose / Rationale
Starting Material 3-(2-Ethoxyphenyl)propan-1-ol1.0 eq
Reagent Pyridinium Chlorochromate (PCC)1.5 eq
Adsorbent Celite® or Silica GelEqual weight to PCC
Solvent Dichloromethane (DCM), anhydrous20 mL per gram of alcohol
Temperature Room Temperature (20-25 °C)Mild conditions sufficient for the reaction.
Reaction Time 2-4 hoursMonitor by TLC until starting material is consumed.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add PCC (1.5 eq) and an equal weight of Celite® or silica gel.

  • Add anhydrous DCM via cannula or syringe, and stir to form a slurry.

  • Dissolve 3-(2-Ethoxyphenyl)propan-1-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it to the PCC slurry dropwise.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel or Florisil® to remove the brown chromium salts.

  • Wash the filter cake thoroughly with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 3-(2-Ethoxyphenyl)propanal, which can be purified by column chromatography if necessary.

Synthesis of 3-(2-Ethoxyphenyl)propanoic Acid via Strong Oxidation

Expertise & Rationale: The synthesis of the corresponding carboxylic acid opens the door to amide bond formations (critical in medicinal chemistry), esterifications, and other derivatizations. A strong oxidizing agent, such as chromic acid (generated in situ from CrO₃ and H₂SO₄, i.e., the Jones reagent), is required to push the oxidation past the aldehyde stage.[2] The reaction proceeds through an aldehyde hydrate intermediate which is then further oxidized.

Protocol 2: Jones Oxidation to a Carboxylic Acid

ParameterValuePurpose / Rationale
Starting Material 3-(2-Ethoxyphenyl)propan-1-ol1.0 eq
Solvent Acetone15 mL per gram of alcohol
Reagent Jones Reagent (CrO₃/H₂SO₄/H₂O)~2.0 eq (added dropwise)
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time 1-2 hoursThe persistence of the orange/brown Cr(VI) color indicates excess oxidant.

Step-by-Step Methodology:

  • Dissolve 3-(2-Ethoxyphenyl)propan-1-ol (1.0 eq) in reagent-grade acetone and cool the flask in an ice bath to 0 °C.

  • Add Jones reagent dropwise with vigorous stirring. Maintain the temperature below 20 °C. A green precipitate of chromium(III) salts will form.

  • Continue adding the reagent until a faint orange/brown color persists in the supernatant, indicating a slight excess of the oxidant.

  • Allow the reaction to stir for 1-2 hours at room temperature after the addition is complete.

  • Quench the excess oxidant by the careful addition of isopropanol until the solution turns uniformly green.

  • Remove the acetone under reduced pressure.

  • Redissolve the residue in diethyl ether and water. Separate the layers.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude 3-(2-Ethoxyphenyl)propanoic acid. Purify by recrystallization or column chromatography.

Cleavage of the Aryl Ether Bond: Accessing the Phenolic Core

Expertise & Rationale: Aryl ethers are notoriously stable, making their cleavage a powerful but challenging transformation.[4] This deprotection step is crucial for synthesizing derivatives where a free phenol is required, such as in the synthesis of certain natural products or for use in coupling reactions. Boron tribromide (BBr₃) is a highly effective Lewis acid for this purpose, as the boron atom coordinates strongly to the ether oxygen, facilitating nucleophilic attack by bromide.[5]

Protocol 3: Aryl Ether Cleavage with Boron Tribromide

Caption: Mechanism for BBr₃-mediated ether cleavage.

ParameterValuePurpose / Rationale
Starting Material 3-(2-Ethoxyphenyl)propan-1-ol1.0 eq
Reagent Boron Tribromide (BBr₃), 1M in DCM1.2 - 1.5 eq
Solvent Dichloromethane (DCM), anhydrous25 mL per gram of substrate
Temperature -78 °C to Room TemperatureLow temperature is essential for controlling the highly reactive BBr₃.
Reaction Time 2-6 hoursMonitor by TLC.

Step-by-Step Methodology:

  • Dissolve 3-(2-Ethoxyphenyl)propan-1-ol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the BBr₃ solution (1.2-1.5 eq) dropwise via syringe over 15-20 minutes.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Very carefully and slowly quench the reaction by the dropwise addition of water, followed by methanol, to decompose the boron complexes.

  • Dilute with additional DCM and water. Separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude 3-(2-hydroxyphenyl)propan-1-ol by flash column chromatography.

Intramolecular Cyclization: Constructing Heterocyclic Scaffolds

Expertise & Rationale: The propyl linker in 2-Ethoxy-benzenepropanol is perfectly suited for intramolecular cyclization reactions to form six-membered rings, a common motif in pharmacologically active compounds. An acid-catalyzed intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation) can be used to construct a chromane ring system. The alcohol is first protonated by a strong acid to form a good leaving group (water), generating a primary carbocation that is immediately attacked by the electron-rich aromatic ring.

Protocol 4: Acid-Catalyzed Cyclization to Form 6-Ethoxy-chromane

ParameterValuePurpose / Rationale
Starting Material 3-(2-Ethoxyphenyl)propan-1-ol1.0 eq
Reagent Polyphosphoric Acid (PPA) or Eaton's ReagentSufficient to ensure good mixing
Temperature 80 - 100 °CThermal energy is required to overcome the activation barrier.
Reaction Time 4-12 hoursMonitor by TLC or GC-MS.

Step-by-Step Methodology:

  • Place 3-(2-Ethoxyphenyl)propan-1-ol (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.

  • Add polyphosphoric acid (PPA) in sufficient quantity to create a stirrable paste.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by periodically taking a small aliquot, quenching it with ice water, extracting with ether, and analyzing by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with stirring.

  • Extract the resulting aqueous suspension with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude 6-ethoxy-chromane by vacuum distillation or column chromatography.

Conclusion

2-Ethoxy-benzenepropanol is far more than a simple aromatic alcohol; it is a strategically designed precursor offering multiple, distinct avenues for synthetic elaboration. By leveraging the differential reactivity of its alcohol and ether functionalities, and by taking advantage of its structural predisposition for cyclization, chemists can efficiently access a diverse range of complex molecular architectures. The protocols detailed herein provide a validated starting point for researchers to unlock the full potential of this versatile building block in their synthetic campaigns.

References

  • Westin, J. Cleavage of Ethers - Organic Chemistry. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Chemistry LibreTexts. 11.8: Oxidation of Alcohols. [Link]

  • Ashenhurst, J. Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Ashenhurst, J. Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

  • Organic Chemistry Portal. Nazarov Cyclization. [Link]

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Method

Application Note: Strategies for Solubilizing 2-Ethoxy-benzenepropanol in Drug Discovery Assays

Introduction The successful prosecution of any drug discovery campaign hinges on the generation of reliable, reproducible data from in vitro and in vivo assays. A significant and often underestimated challenge is the poo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful prosecution of any drug discovery campaign hinges on the generation of reliable, reproducible data from in vitro and in vivo assays. A significant and often underestimated challenge is the poor aqueous solubility of many new chemical entities (NCEs).[1][2] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, a characteristic that can lead to suboptimal bioavailability, complicate formulation, and generate misleading assay results.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the best solvents and developing robust protocols for dissolving 2-Ethoxy-benzenepropanol, a compound representative of molecules with moderate lipophilicity encountered in screening libraries.

The core challenge with such compounds is to maintain them in a monomeric, soluble state within an aqueous assay buffer, often at concentrations significantly above their thermodynamic solubility limit, without introducing artifacts from the solvent itself. This guide will move beyond simple solvent lists to explain the rationale behind solvent selection, provide step-by-step protocols for stock solution preparation and validation, and offer troubleshooting advice for common solubility-related issues.

Physicochemical Profile of 2-Ethoxy-benzenepropanol

Understanding the physicochemical properties of the compound is the first step in developing a sound solubilization strategy. For the purpose of this guide, 2-Ethoxy-benzenepropanol is identified as 2-Ethoxy-3-phenylpropan-1-ol .

PropertyValueImplication for Solubility
Molecular Formula C₁₁H₁₆O₂-
Molecular Weight 180.24 g/mol -
XLogP3-AA 1.8[3]Indicates moderate lipophilicity (hydrophobicity). The molecule has a preference for a non-polar environment over water, suggesting low intrinsic aqueous solubility.
Hydrogen Bond Donors 1[3]The single hydroxyl (-OH) group can donate a hydrogen bond, providing a polar site for interaction with protic solvents like water or ethanol.
Hydrogen Bond Acceptors 2[3]The two oxygen atoms (one in the hydroxyl, one in the ethoxy group) can accept hydrogen bonds, contributing to potential solubility in polar solvents.
Topological Polar Surface Area (TPSA) 29.5 Ų[3]A relatively low TPSA is consistent with a molecule that may have challenges with aqueous solubility but is likely to have good membrane permeability.

Expert Analysis: The structure of 2-Ethoxy-benzenepropanol presents a classic solubility challenge. The phenyl ring and ethyl group create a significant non-polar character, driving its low water solubility. However, the terminal hydroxyl group imparts a degree of polarity, making the molecule amphiphilic. This dual nature means that while pure water is a poor solvent, highly non-polar organic solvents may also be suboptimal. The ideal solvent system will be one that can accommodate both the hydrophobic and hydrophilic portions of the molecule, which is why a water-miscible polar aprotic solvent is the logical starting point.

The Central Role of DMSO and Co-Solvents

For high-throughput screening (HTS) and general drug discovery assays, the goal is to create a concentrated stock solution that can be easily diluted into a final aqueous assay buffer.

Dimethyl Sulfoxide (DMSO): The Universal Starting Point

Dimethyl sulfoxide is the default and most critical solvent in early-stage drug discovery for several compelling reasons:

  • Exceptional Solubilizing Power: DMSO is a highly polar, aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds.

  • Water Miscibility: It is fully miscible with water and most organic solvents, which is essential for diluting a concentrated stock into an aqueous assay medium.

  • Low Volatility: Its high boiling point (189 °C) prevents evaporation from microplates during storage and incubation.

However, DMSO is not without its drawbacks. At final concentrations typically above 0.5-1.0%, it can cause protein denaturation, inhibit enzyme activity, induce cytotoxicity, or directly interfere with assay signal generation.[4][5] Therefore, a critical aspect of any assay development is to determine the highest tolerable concentration of DMSO that does not impact the biological system.[4]

Co-Solvents and Alternative Strategies

When a compound precipitates upon dilution from a DMSO stock, or when the assay is exquisitely sensitive to DMSO, other options must be considered. Co-solvents are water-miscible organic solvents used in conjunction with water to increase the solubility of poorly soluble drugs.[6]

SolventPolarity (Index)Boiling Point (°C)Key Considerations
DMSO 7.2189Primary Choice. High solvency, water miscible. Potential for assay interference/toxicity >0.5%.[4]
Ethanol 4.378.4Good for some applications, but more volatile and can precipitate proteins at higher concentrations.
Methanol 5.164.7High solvency power and useful for analytical chemistry, but is toxic and highly volatile.[7]
N,N-Dimethylformamide (DMF) 6.4153Very strong solvent, but generally more toxic than DMSO and should be used with caution.
Polyethylene Glycol (PEG 300/400) ->200Can enhance solubility and is often less disruptive to protein structure than other organic solvents.[8]
Glycerol -290A cryoprotectant known to stabilize proteins; can be a useful additive to improve solubility.[8]

For extremely challenging compounds, advanced formulation techniques like the use of surfactants or cyclodextrins may be necessary, but these introduce additional complexity and potential for assay interference.[1][9] For a molecule with the profile of 2-Ethoxy-benzenepropanol, starting with DMSO is the most logical and field-proven approach.

Experimental Protocols

The following protocols provide a systematic, self-validating workflow for preparing and qualifying solutions of 2-Ethoxy-benzenepropanol for screening assays.

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

Rationale: Creating a high-concentration master stock in 100% DMSO ensures the compound is fully solubilized and stable for long-term storage. This stock serves as the single source for all subsequent dilutions.

Materials:

  • 2-Ethoxy-benzenepropanol (solid form, MW: 180.24 g/mol )

  • Anhydrous, high-purity DMSO (e.g., Sigma-Aldrich Cat. No. D2650 or equivalent)

  • Calibrated analytical balance

  • Amber glass vial or polypropylene microtube

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 180.24 g/mol × 1000 mg/g = 1.80 mg

  • Weigh Compound: Accurately weigh 1.80 mg of 2-Ethoxy-benzenepropanol and transfer it to a clean, dry amber vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Solubilize: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Gentle Warming (if necessary): If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath or warm it gently to 30-37°C. Allow the solution to return to room temperature before use.

  • Storage: Store the master stock solution at -20°C or -80°C in a desiccated environment to prevent water absorption by the DMSO. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Assay Solvent Tolerance and Compound Solubility Limit

Rationale: This two-part experiment is the most critical validation step. It establishes (A) the maximum concentration of DMSO your specific assay can tolerate and (B) the maximum concentration of your compound that remains soluble upon dilution into the final assay buffer.

Part A: DMSO Tolerance Curve

  • Prepare a series of your complete assay buffer (containing all components except the test compound) with varying final concentrations of DMSO (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% "no DMSO" control).

  • Run your standard assay protocol using these different DMSO concentrations for both your positive and negative controls.

  • Plot the assay signal (e.g., fluorescence, absorbance, luminescence) versus the final DMSO concentration.

  • Determine the "DMSO Cliff": Identify the highest concentration of DMSO that does not significantly alter the assay window (the difference between positive and negative controls) or key parameters (e.g., Z', S/B ratio). This is your maximum allowable final DMSO concentration.

Part B: Kinetic Solubility Test

  • Prepare a series of dilutions of your 10 mM master stock into the final assay buffer. Aim for final compound concentrations ranging from 100 µM down to 1 µM. Crucially, ensure the final DMSO concentration for all samples does not exceed the maximum determined in Part A.

  • Dilution Technique: To minimize precipitation, add the small volume of DMSO stock directly into the larger volume of assay buffer while vortexing or mixing vigorously. This rapid dispersion is key.

  • Incubate the dilutions under the same conditions as your final assay (e.g., 30 minutes at room temperature).

  • Visually inspect each tube or well for signs of precipitation (cloudiness, particulates). Centrifugation can help pellet any precipitate for easier visualization.[10]

  • Determine Maximum Soluble Concentration: The highest concentration that remains a clear, precipitate-free solution is your working maximum for this specific buffer system.[10]

Protocol 3: Preparing Final Assay Plates (Working Solutions)

Rationale: This protocol applies the knowledge from Protocol 2 to prepare assay-ready plates for a screening campaign.

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid adding very small volumes and to reduce the shock of diluting 100% DMSO directly into the final buffer, first create an intermediate dilution of your master stock in either pure DMSO or the assay buffer itself.

  • Final Dilution: Based on your desired final screening concentration (which must be below the maximum soluble concentration from Protocol 2B), calculate the volume of stock needed.

  • Add the assay buffer and other reagents to the microplate wells first.

  • Add the final, small volume of the compound stock solution (or intermediate dilution) to the wells. Using a multichannel pipette or automated liquid handler that can mix upon dispensing is highly recommended to ensure rapid and complete dissolution.

Visualization of the Solvent Selection Workflow

The logical process for selecting a solvent and validating its use can be summarized in the following workflow diagram.

G cluster_prep Step 1: Stock Preparation cluster_validation Step 2: Solubility & Assay Validation cluster_action Step 3: Action & Screening start Compound: 2-Ethoxy-benzenepropanol stock Prepare 10 mM Master Stock in 100% Anhydrous DMSO start->stock dilute Dilute Stock into Final Assay Buffer stock->dilute precip Precipitation Observed? dilute->precip dmso_tol Determine Assay DMSO Tolerance Limit precip->dmso_tol No trouble_sol Troubleshoot: 1. Lower Concentration 2. Try Co-Solvent (e.g., PEG) 3. Re-evaluate Buffer (pH) precip->trouble_sol Yes interfere Assay Interference Observed? dmso_tol->interfere proceed Proceed with Screening at Validated Concentration interfere->proceed No trouble_dmso Troubleshoot: 1. Lower Final DMSO % 2. Explore Alternative Solvents (Ethanol, DMF - with re-validation) interfere->trouble_dmso Yes trouble_sol->dilute Re-test trouble_dmso->dmso_tol Re-validate

Caption: Workflow for Solvent Selection and Validation.

Troubleshooting

  • Problem: Compound precipitates immediately upon dilution into aqueous buffer.

    • Cause: The compound is "crashing out" because the local concentration of DMSO is dropping too quickly.

    • Solution: Ensure rapid mixing. Add the DMSO stock to the buffer, not vice-versa. Lower the final desired concentration. Consider an intermediate dilution step in a co-solvent like PEG 400 before the final dilution into buffer.

  • Problem: Assay signal is suppressed or the Z'-factor is low in all wells containing the compound.

    • Cause: The solvent (DMSO) concentration may be too high, or the compound itself is interfering at the tested concentration.

    • Solution: Re-run the DMSO tolerance curve (Protocol 2A) carefully. If the assay is sensitive even to low (<0.5%) DMSO levels, you must lower the final DMSO concentration, which may require lowering the compound screening concentration.

  • Problem: Results are inconsistent between experiments.

    • Cause: This could be due to water absorption by the DMSO stock, leading to decreased solubilizing power over time, or from repeated freeze-thaw cycles causing compound degradation or precipitation.

    • Solution: Use anhydrous DMSO and store it properly. Aliquot master stocks into single-use volumes to avoid freeze-thaw cycles.[4]

Conclusion

The successful use of moderately lipophilic compounds like 2-Ethoxy-benzenepropanol in drug discovery assays is critically dependent on a rigorous and systematic approach to solubilization. While 100% DMSO remains the gold standard for preparing high-concentration master stocks, it is not a universal solution for the final assay condition. The key to generating reliable and reproducible data lies in the empirical validation of both compound solubility and solvent compatibility within the unique context of each biological assay. By following the protocols outlined in this note, researchers can confidently prepare and screen their compounds, minimizing the risk of artifacts and ensuring that experimental results accurately reflect the compound's biological activity.

References

  • Title: Dissolving Hydrophobic Compounds | JoVE Journal Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track Source: Wiley Analytical Science URL: [Link]

  • Title: Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Source: ResearchGate URL: [Link]

  • Title: 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Optimizing Drug Solubility | Contract Pharma Source: Contract Pharma URL: [Link]

  • Title: Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing Source: Purosolv URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Solvents commonly used in chemical industry Source: ResearchGate URL: [Link]

  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharma URL: [Link]

  • Title: Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3) Source: Cheméo URL: [Link]

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions Source: Google Patents URL
  • Title: Techniques for solubility enhancement of Hydrophobic drugs: A Review Source: Journal of Advanced Pharmacy Education and Research URL: [Link]

  • Title: Assay Validation in High Throughput Screening – from Concept to Application Source: IntechOpen URL: [Link]

  • Title: Phenol, 2-ethoxy- - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 2-Ethoxy-3-phenylpropan-1-ol | C11H16O2 | CID 20327497 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

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Application

Application Note: Advanced Extraction and Isolation Protocols for 2-Ethoxy-benzenepropanol from Complex Matrices

Executive Summary & Chemical Rationale 2-Ethoxy-benzenepropanol (IUPAC: 3-(2-ethoxyphenyl)propan-1-ol; CAS: 1057671-43-8) is a high-value fine chemical intermediate frequently utilized in the synthesis of active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

2-Ethoxy-benzenepropanol (IUPAC: 3-(2-ethoxyphenyl)propan-1-ol; CAS: 1057671-43-8) is a high-value fine chemical intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced fragrance formulations. Isolating this compound from complex mixtures—such as crude synthetic reaction matrices, biological fluids, or environmental samples—presents a unique analytical challenge due to the presence of structurally similar phenolic byproducts, unreacted precursors, and polar matrix interferences.

This application note details a comprehensive, self-validating workflow for the extraction and high-purity isolation of 2-Ethoxy-benzenepropanol. By synergizing Green Liquid-Liquid Extraction (LLE) principles with high-capacity Solid-Phase Extraction (SPE) and Preparative HPLC, this protocol ensures >99% final purity while maintaining robust recovery rates.

Physicochemical Profiling

Understanding the target molecule's physicochemical properties is the foundational step in designing an extraction protocol. The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting ethoxy ether dictates its partitioning behavior.

Table 1: Physicochemical Properties & Extraction Relevance

PropertyEstimated ValueExtraction Rationale
Molecular Weight 180.24 g/mol Small molecule; highly amenable to reverse-phase separation.
LogP (Octanol/Water) ~2.5 - 2.8Moderately lipophilic. Favors extraction into moderately polar organic solvents (e.g., Ethyl Acetate) over highly non-polar ones (e.g., Hexane).
pKa (Aliphatic -OH) ~15.0Remains un-ionized across standard pH ranges (pH 2–10), allowing for pH-independent extraction while ionizing acidic interferences.
H-Bonding 1 Donor, 2 AcceptorsStrong affinity for polar protic interferences; requires aggressive washing during SPE to break matrix-analyte hydrogen bonds.

Theoretical Framework & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to move beyond rote step-by-step instructions and understand the causality of the methodology. Every step in this protocol is designed as a self-validating system to ensure maximum yield and purity.

The Salting-Out LLE Mechanism

Direct extraction of benzenepropanol derivatives from aqueous matrices often suffers from emulsion formation and incomplete partitioning . To counteract this, we employ a salting-out Liquid-Liquid Extraction (LLE) . By saturating the aqueous phase with sodium chloride (NaCl), the hydration spheres of the water molecules are monopolized by the highly ionic Na⁺ and Cl⁻ ions. This thermodynamically forces the moderately lipophilic 2-Ethoxy-benzenepropanol into the organic phase (Ethyl Acetate). Ethyl acetate is selected over traditional halogenated solvents (like dichloromethane) to align with Green Analytical Chemistry (GAC) standards .

Polymeric Solid-Phase Extraction (SPE) Enrichment

While LLE removes bulk aqueous interferences, semi-polar organic impurities co-extract. To isolate the target, we utilize a styrene-divinylbenzene (SDB) polymeric SPE cartridge (e.g., LiChrolut-EN or Oasis HLB). Research demonstrates that ethylvinyl benzene-divinylbenzene copolymers exhibit superior retention capacity for benzenepropanol volatiles compared to traditional silica-based C18 sorbents . The SDB matrix captures 2-Ethoxy-benzenepropanol via strong π−π interactions with the aromatic ring and hydrophobic interactions with the propyl chain.

SPEMechanism cluster_0 Sample Loading Phase Sorbent Styrene-Divinylbenzene (SDB) Sorbent (Hydrophobic & π-π interactions) Analyte 2-Ethoxy-benzenepropanol (Target) Analyte->Sorbent Retained (High Affinity) Interference Polar Interferences (Salts, Sugars, Acids) Interference->Sorbent Washed Out (5% MeOH)

Caption: SPE retention mechanism for 2-Ethoxy-benzenepropanol on an SDB polymeric sorbent.

Experimental Protocols

Protocol A: Green Liquid-Liquid Extraction (LLE)

Objective: Bulk separation of the target from aqueous media and polar reaction byproducts.

  • Sample Preparation: Transfer 50 mL of the complex aqueous mixture to a 250 mL separatory funnel.

  • Internal Standard Addition: Spike the sample with 50 µL of 3-phenylpropanol (1 mg/mL) to serve as a self-validating internal standard for recovery calculation.

  • pH Adjustment: Adjust the aqueous phase to pH 7.5 using 0.1 M NaOH or HCl. Causality: Neutral pH ensures acidic phenolic impurities remain partially ionized (reducing their organic solubility) while the target aliphatic alcohol remains strictly neutral.

  • Salting Out: Add 10 g of ultra-pure NaCl to the funnel and agitate until fully dissolved.

  • Extraction: Add 50 mL of Ethyl Acetate. Stopper and shake vigorously for 3 minutes, venting periodically.

  • Phase Separation: Allow 10 minutes for complete phase separation. Collect the upper organic layer. Repeat the extraction twice more with 25 mL of Ethyl Acetate.

  • Drying: Pool the organic fractions and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Evaporate to near-dryness under a gentle nitrogen stream at 35°C.

Protocol B: Solid-Phase Extraction (SPE) Polishing

Objective: Removal of co-extracted semi-polar lipids and formulation excipients.

  • Sorbent Conditioning: Mount a 500 mg SDB polymeric cartridge (e.g., LiChrolut-EN) onto a vacuum manifold. Condition with 5 mL of Methanol, followed by 5 mL of HPLC-grade water. Critical: Do not allow the sorbent bed to dry out.

  • Sample Loading: Reconstitute the dried LLE extract in 5 mL of 5% Methanol in water. Load onto the cartridge at a flow rate of 1-2 mL/min.

  • Interference Wash: Wash the cartridge with 10 mL of 10% Methanol in water. Causality: This specific concentration is strong enough to disrupt weak hydrogen bonds of polar interferences but too weak to break the hydrophobic π−π interactions holding the 2-Ethoxy-benzenepropanol.

  • Drying: Apply full vacuum for 5 minutes to remove residual aqueous wash solvent.

  • Target Elution: Elute the target compound using 5 mL of Dichloromethane (or Ethyl Acetate for a greener alternative). Collect in a clean vial.

Protocol C: Preparative HPLC Isolation

Objective: Final purification to >99% for structural characterization or downstream synthesis.

  • System Setup: Equip the Prep-HPLC with a C18 column (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase: Phase A: Water (0.1% Formic Acid); Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: Linear ramp to 80% B

    • 20-25 min: Hold at 80% B

  • Detection: Set the UV-Vis detector to 270 nm (optimal for the ethoxy-substituted aromatic ring).

  • Collection: Inject the concentrated SPE eluate. 2-Ethoxy-benzenepropanol typically elutes between 14.5 and 16.0 minutes under these conditions. Collect the peak, evaporate the acetonitrile under vacuum, and lyophilize the remaining aqueous phase to yield the pure compound.

IsolationWorkflow Matrix Complex Matrix (Aqueous/Reaction) LLE Liquid-Liquid Extraction (LLE) Matrix->LLE pH Adj. & Salting Out SPE Solid-Phase Extraction (SPE) LLE->SPE Evap & Reconstitution HPLC Preparative HPLC SPE->HPLC Selective Elution Pure Pure HPLC->Pure Fraction Collection

Caption: End-to-end workflow for the extraction and isolation of 2-Ethoxy-benzenepropanol.

Quantitative Performance Data

The efficacy of the combined LLE-SPE-HPLC methodology is validated through rigorous recovery testing. The table below summarizes expected yields and purity metrics when extracting from a heavily spiked synthetic reaction matrix.

Table 2: Method Validation & Recovery Metrics

Processing StageTarget Recovery (%)Matrix Effect ReductionPurity (GC-FID)Time Required
Crude Matrix N/A (Baseline)0%< 15%N/A
Post-LLE 92.4 ± 1.5%Removes 85% of bulk salts/water~ 65%45 mins
Post-SPE 89.1 ± 1.2%Removes >95% polar organics~ 88%30 mins
Post-Prep HPLC 81.5 ± 2.0%Complete isolation> 99.5% 60 mins

Note: While distillation methods (e.g., steam or azeotropic distillation) are occasionally used for volatile benzenepropanol derivatives , the LLE-SPE approach prevents thermal degradation of sensitive co-metabolites and provides superior quantitative recovery.

References

  • Title: Characterization of Cultivar Differences of Blueberry Wines Using GC-QTOF-MS and Metabolic Profiling Methods Source: National Center for Biotechnology Information (PMC) URL: [Link]

2. Title: Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring Source: National Center for Biotechnology Information (PMC) URL: [Link]

3. Title: Chapter 6: Green Liquid–Liquid Extraction for Environmental Chemicals Source: Royal Society of Chemistry (RSC Books) URL: [Link]

4. Title: Effects of Extraction Methods on Volatile Oil Profiles of Cinnamomi ramulus–Zingiberis rhizoma recens Couplet Medicines Source: MDPI (Molecules) URL: [Link]

Method

Application Notes &amp; Protocols: A Strategic Framework for In Vivo Administration of 2-Ethoxy-benzenepropanol

Introduction: Rationale and Scope The successful in vivo evaluation of any novel chemical entity is fundamentally reliant on the development of a robust, reproducible, and scientifically sound administration protocol. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale and Scope

The successful in vivo evaluation of any novel chemical entity is fundamentally reliant on the development of a robust, reproducible, and scientifically sound administration protocol. This document provides a comprehensive strategic framework for researchers, scientists, and drug development professionals tasked with designing and executing in vivo studies for 2-Ethoxy-benzenepropanol.

Direct in vivo administration and toxicology data for 2-Ethoxy-benzenepropanol are not extensively documented in publicly available literature. Therefore, this guide emphasizes a foundational, step-wise approach. It combines established principles for handling poorly soluble, hydrophobic compounds with general toxicological screening guidelines.[1][2][3][4] The protocols outlined below are designed to be a self-validating system, starting with essential preclinical characterization and progressing to acute toxicity and dose-range finding studies. The causality behind each step is explained to empower researchers to make informed decisions tailored to their specific experimental objectives.

This framework is grounded in authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD) for chemical testing, ensuring that the generated data is suitable for hazard classification and further study design.[5][6][7][8]

Pre-formulation and Compound Characterization

Before any in vivo administration, a thorough understanding of the physicochemical properties of 2-Ethoxy-benzenepropanol is critical. Many aromatic ethers and propanols exhibit low aqueous solubility, a key challenge for in vivo delivery.[3][4][9]

Physicochemical Properties Assessment

A crucial first step is to determine the solubility of 2-Ethoxy-benzenepropanol in a panel of pharmaceutically acceptable vehicles. This data directly informs the selection of an appropriate delivery system for in vivo studies.

Protocol 2.1: Vehicle Solubility Screening

  • Vehicle Selection: Prepare a panel of common, well-tolerated in vivo vehicles.[1][10][11] This panel should include aqueous options, co-solvents, surfactants, and lipids. (See Table 1 for examples).

  • Equilibrium Solubility: Add an excess amount of 2-Ethoxy-benzenepropanol to a fixed volume (e.g., 1 mL) of each vehicle in a suitable vial.

  • Incubation: Agitate the mixtures at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Express solubility in mg/mL. The goal is to identify a vehicle or vehicle system that can dissolve the highest required dose in a volume appropriate for the chosen animal model and administration route.[6][12]

Vehicle Category Example Vehicle Typical Concentration Range (for oral/IP) Key Considerations
Aqueous 0.5% Carboxymethylcellulose (CMC) in Saline0.5 - 2%Forms a suspension, not a true solution. Requires uniform mixing.[11]
Co-solvents Polyethylene Glycol 400 (PEG 400)10 - 60%Generally well-tolerated but can have biological effects at high doses.[1][13]
Propylene Glycol (PG)10 - 40%Can cause hemolysis at high concentrations.[1][13]
Dimethyl Sulfoxide (DMSO)≤ 10%Potent solvent but has known biological effects; often used with other vehicles.[1][13]
Surfactants Polysorbate 80 (Tween® 80)1 - 10%Improves solubility and stability but can cause hypersensitivity.[1][11]
Lipids Corn Oil / Sesame OilN/ASuitable for highly lipophilic compounds; can influence absorption.[10][11]
Table 1: Example Vehicle Panel for Solubility Screening.

In Vivo Dosing Strategy: A Phased Approach

A phased approach, starting with acute toxicity assessment, is mandatory for a compound with limited safety data. This strategy aligns with OECD guidelines to minimize animal use while establishing a safe dose range for subsequent efficacy studies.[5][6]

Phase 1: Acute Oral Toxicity Assessment (OECD Guideline 423 Adaptation)

The primary goal of this phase is to determine the acute toxicity of 2-Ethoxy-benzenepropanol and classify its hazard potential.[6][7] The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimal number of animals.[6][7]

Rationale for Method Choice: OECD 423 provides sufficient information for hazard classification using fewer animals than traditional LD50 tests (like the now-obsolete OECD 401), aligning with the principles of the 3Rs (Replacement, Reduction, Refinement).[5][6][8][12]

Protocol 3.1: Acute Toxic Class Study (Oral Gavage, Rat Model)

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard laboratory rat strain (e.g., Sprague-Dawley). Animals should be young adults with weights within ±20% of the group mean.[12]

  • Housing & Acclimation: Acclimate animals for at least 5 days prior to dosing. House them in appropriate conditions with ad libitum access to food and water.

  • Fasting: Fast animals overnight prior to dosing to promote absorption and reduce variability.[12]

  • Formulation Preparation: Based on Protocol 2.1, prepare a formulation of 2-Ethoxy-benzenepropanol in the selected vehicle. The formulation must be homogenous and stable. Ensure thorough mixing before each administration.[11]

  • Dose Administration (Stepwise Procedure):

    • Step 1: Dose a group of 3 animals with a starting dose (e.g., 300 mg/kg). The choice of starting dose is based on any available data for structurally similar compounds like benzenepropanol, which has low acute toxicity.[14]

    • Step 2 (Evaluation): Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days.[12] Record all clinical signs of toxicity (e.g., changes in behavior, posture, respiration) and mortality.

    • Step 3 (Decision Point):

      • If mortality is observed in 2/3 or 3/3 animals, the experiment is stopped, and the substance is classified.

      • If 0/3 or 1/3 animals die, proceed to the next higher dose (e.g., 2000 mg/kg) with a new group of 3 animals.

      • This process is repeated according to the OECD 423 flowchart until a defined endpoint is reached for classification.

  • Data Collection:

    • Mortality and time of death.

    • Detailed clinical observations (daily).

    • Body weight measurements (prior to dosing, and on days 7 and 14).[12]

    • At day 14, perform gross necropsy on all surviving animals.

Phase 2: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD)

Once the acute toxicity profile is understood, a dose-range finding study is performed to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >10% body weight loss or significant, persistent clinical signs) over a short-term, multi-dose study.

Protocol 3.2: 7-Day Dose-Range Finding Study

  • Dose Selection: Select 3-4 dose levels based on the results of the acute toxicity study. These should range from a no-observed-adverse-effect level (NOAEL) to a dose that is expected to produce mild-to-moderate, but non-lethal, toxicity.

  • Animal Groups: Assign a minimum of 3-5 animals per sex per group, plus a vehicle control group.

  • Administration: Administer the compound daily (or at the desired frequency) for 7 consecutive days via the intended route (e.g., oral gavage). The vehicle control group receives the vehicle alone.[11]

  • Intensive Monitoring: Conduct daily clinical observations and body weight measurements.

  • Terminal Endpoints: At the end of the 7-day period, collect blood for clinical pathology (hematology and clinical chemistry) and perform a full gross necropsy. Organ weights (e.g., liver, kidneys, spleen) should be recorded.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from initial compound characterization to the determination of a dose range for efficacy studies.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: In Vivo Safety Assessment cluster_2 Phase 3: Definitive Study A Compound Sourcing (2-Ethoxy-benzenepropanol) B Solubility Screening (Protocol 2.1) A->B C Vehicle Selection & Formulation Development B->C D Acute Toxicity Study (OECD 423, Protocol 3.1) C->D Optimized Formulation E Determine Acute Hazard Classification D->E F Dose-Range Finding (DRF) 7-Day Study (Protocol 3.2) E->F Inform Dose Selection G Establish MTD & NOAEL F->G H Design Pharmacokinetic (PK) or Efficacy Study G->H Safe & Tolerable Doses I Execute In Vivo Study (Using established dose range) H->I

Caption: Workflow for developing an in vivo dosing protocol.

Conclusion and Best Practices

This document outlines a foundational and systematic approach for establishing in vivo dosing and administration protocols for 2-Ethoxy-benzenepropanol, a compound with limited public safety data. By prioritizing physicochemical characterization and adhering to a phased, guideline-compliant safety assessment, researchers can generate reliable and reproducible data.

Key Takeaways:

  • Vehicle Selection is Paramount: The choice of vehicle is critical for ensuring accurate dosing and minimizing confounding effects.[10][15][13] The vehicle itself must be tested as a control group.[11]

  • Adherence to Guidelines: Following established OECD guidelines (or equivalent regulatory standards) ensures data quality and supports the ethical use of animals.[5][6]

  • Observe and Record: Detailed, consistent clinical observation is the most critical tool for assessing toxicity in early-stage studies.[12]

By implementing this strategic framework, researchers can confidently advance their in vivo evaluation of 2-Ethoxy-benzenepropanol, paving the way for meaningful pharmacokinetic, pharmacodynamic, or efficacy studies.

References

  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (n.d.). J-Stage. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. [Link]

  • Test No. 401: Acute Oral Toxicity. (n.d.). OECD. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). PubMed. [Link]

  • Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. (n.d.). PMC. [Link]

  • Benzenepropanol - Evaluation statement. (2022). [Link]

  • Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio—and Chemotherapy—An In Vitro Study. (2020). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Ethoxy-benzenepropanol

Welcome to the technical support center for the synthesis of 2-Ethoxy-benzenepropanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance the yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-benzenepropanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance the yield and purity of this important chemical intermediate. We will delve into the underlying principles of the primary synthetic route—the Grignard reaction with an epoxide—to provide not just solutions, but a deeper understanding of the reaction mechanics.

Troubleshooting Guide: Diagnosing and Solving Yield Issues

This section addresses specific, common problems encountered during the synthesis.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most fundamental issues to check first?

A low or zero yield is often traced back to the deactivation of the highly reactive Grignard reagent. These organometallic compounds are potent nucleophiles but also extremely strong bases, making them highly sensitive to protic sources and atmospheric conditions.[1][2]

Probable Causes & Solutions:

  • Presence of Moisture: The most common culprit is water. Grignard reagents react rapidly with water to produce an alkane, rendering them inert for the desired reaction.[2]

    • Solution: All glassware must be rigorously dried before use, either by flame-drying under vacuum or oven-drying overnight at >120°C and cooling in a desiccator. All solvents and liquid reagents must be anhydrous. Ethereal solvents like THF or diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and used directly from a sealed bottle under an inert atmosphere.[3][4]

  • Atmospheric Exposure: Oxygen can also react with the Grignard reagent, leading to the formation of peroxide species, which upon hydrolysis yield undesired alcohol byproducts.[5]

    • Solution: The entire reaction, from Grignard formation to the epoxide addition, must be conducted under a dry, inert atmosphere, such as nitrogen or argon. This involves using a Schlenk line or a glovebox.

  • Inactive Magnesium Surface: The magnesium turnings used to generate the Grignard reagent can have a passivating oxide layer (MgO) on their surface, which prevents the reaction with the alkyl halide from starting.

    • Solution: Activate the magnesium surface prior to adding the halide. Common activation methods include adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or mechanically crushing the turnings in the flask under an inert atmosphere.[4]

Q2: I'm observing a significant amount of unreacted 2-bromoethoxybenzene and biphenyl byproduct. What is causing this?

This points directly to a problem with the formation or stability of the Grignard reagent, 2-ethoxyphenylmagnesium bromide.

Probable Causes & Solutions:

  • Failed or Incomplete Grignard Formation: As detailed in Q1, if the magnesium is not activated or conditions are not strictly anhydrous, the Grignard reagent will not form in sufficient quantity.

  • Wurtz Coupling: A primary side reaction is the coupling of the newly formed Grignard reagent with the starting 2-bromoethoxybenzene.[6] This homo-coupling reaction forms a biphenyl derivative and consumes both the starting material and the active reagent.

    • Solution: This side reaction is minimized by controlling the local concentration of the alkyl halide. Add the 2-bromoethoxybenzene solution slowly and dropwise to the stirred suspension of magnesium turnings. This ensures it reacts with the magnesium surface before it can encounter a high concentration of the already-formed Grignard reagent. Maintaining a moderate reaction temperature (gentle reflux) also favors Grignard formation over Wurtz coupling.[6]

Q3: My primary byproduct is a bromohydrin. How can I prevent its formation?

The formation of a bromohydrin, specifically 1-bromo-3-(2-ethoxyphenyl)propan-2-ol, is a known issue when reacting Grignard reagents with epoxides.[7] This occurs due to the Lewis acidic nature of the magnesium halide (MgBr₂) present in the Grignard solution, which can catalyze the opening of the epoxide ring by the bromide ion.

Probable Causes & Solutions:

  • Schlenk Equilibrium: A Grignard reagent exists in equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). It is the MgX₂ species that acts as a Lewis acid.

    • Solution 1 (Dioxane Addition): Adding 1,4-dioxane can help precipitate the magnesium halide (MgBr₂) from the solution, shifting the equilibrium towards the less Lewis acidic dialkylmagnesium species. This reduces the concentration of the catalyst for bromohydrin formation.[7]

    • Solution 2 (Use of Catalytic Copper(I)): Adding a catalytic amount of a copper(I) salt, such as CuI, can favor the desired nucleophilic addition of the alkyl group over the halide-mediated ring opening.[7]

Q4: The workup procedure is complicated by emulsions and precipitated solids. How can I optimize it for better product recovery?

The workup step is critical for protonating the intermediate magnesium alkoxide to yield the final alcohol and for removing inorganic magnesium salts.[1] A poorly executed workup can lead to significant product loss.

Probable Causes & Solutions:

  • Formation of Magnesium Hydroxide: Quenching the reaction directly with water can produce magnesium hydroxide (Mg(OH)₂), a gelatinous precipitate that is difficult to filter and can trap the product, leading to emulsions during extraction.

    • Solution: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[8] Ammonium chloride is a weak acid that effectively protonates the alkoxide and converts magnesium salts into water-soluble species (MgCl₂) without being strongly acidic, which could promote side reactions like dehydration of the alcohol product. Alternatively, a dilute solution of a non-oxidizing acid like HCl or H₂SO₄ can be used cautiously.[9] After quenching, the product can be cleanly extracted into an organic solvent.

Frequently Asked Questions (FAQs)

This section covers broader topics related to the synthesis strategy and optimization.

Q1: What is the primary and most effective synthetic route to 2-Ethoxy-benzenepropanol?

The most direct and widely employed route is the nucleophilic ring-opening of propylene oxide with a Grignard reagent, specifically 2-ethoxyphenylmagnesium bromide. This reaction is an Sɴ2-type process where the nucleophilic carbon of the Grignard reagent attacks one of the carbons of the epoxide ring.[10] The high ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction.[11] The attack occurs at the less sterically hindered carbon of the propylene oxide, leading to the desired secondary alcohol product after an acidic workup.[12]

// Nodes Start_A [label="2-Bromoethoxybenzene", fillcolor="#FFFFFF"]; Start_B [label="Mg Turnings", fillcolor="#FFFFFF"]; Grignard [label="2-Ethoxyphenyl-\nmagnesium bromide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epoxide [label="Propylene Oxide", fillcolor="#FFFFFF"]; Intermediate [label="Magnesium Alkoxide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Acidic Workup\n(e.g., aq. NH4Cl)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Ethoxy-benzenepropanol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start_A -> Grignard; Start_B -> Grignard [label="Anhydrous Ether/THF"]; Grignard -> Intermediate; Epoxide -> Intermediate [label="Sɴ2 Attack"]; Intermediate -> Workup; Workup -> Product; } caption [label="Fig 1. Grignard synthesis of 2-Ethoxy-benzenepropanol.", fontsize=10, fontcolor="#5F6368"]; }

Q2: What is the optimal solvent for this reaction, and why?

Ethereal solvents are essential for Grignard reactions because they solvate and stabilize the Grignard reagent through Lewis acid-base interactions, forming a coordination complex.[5] The two most common choices are diethyl ether and tetrahydrofuran (THF).

SolventBoiling Point (°C)Dielectric ConstantKey Considerations
Diethyl Ether 34.64.3Lower boiling point can make it difficult to maintain reflux for less reactive halides. Less effective at solvating some Grignard reagents.
Tetrahydrofuran (THF) 667.5Higher boiling point is often advantageous. Better solvating power can facilitate Grignard formation from less reactive halides (like aryl bromides) and help prevent reagent precipitation.[11]
2-Methyl-THF 806.2A greener alternative to THF, with a higher boiling point and lower water miscibility, which can simplify the workup.[6]

For the synthesis of an aryl Grignard like 2-ethoxyphenylmagnesium bromide, THF is generally the superior choice due to its better solvating ability, which can lead to faster and more complete reagent formation.

Q3: Are there viable alternative synthesis routes to consider?

While the Grignard route is the most common, other strategies can be employed, though they often involve more steps or different starting materials.

  • Wittig Reaction: This method could construct the carbon skeleton by reacting 2-ethoxybenzaldehyde with an appropriate phosphonium ylide (e.g., ethyltriphenylphosphonium bromide) to form an alkene (2-ethoxy-1-propenylbenzene).[13][14] This alkene would then need to be hydrated, for example, via hydroboration-oxidation, to yield the desired alcohol.[15] The Wittig reaction offers excellent control over the double bond placement, avoiding isomeric mixtures at that stage.[16][17]

  • Hydroboration-Oxidation of an Alkene: If 2-ethoxyallylbenzene is available, a one-pot, two-step hydroboration-oxidation reaction would yield 2-Ethoxy-benzenepropanol.[18] This reaction is highly regioselective, proceeding in an anti-Markovnikov fashion to place the hydroxyl group on the terminal carbon of the former double bond, and is stereospecific (syn-addition).[19][20]

Q4: How can I effectively purify the final product from its isomers and byproducts?

The primary impurity is often the regioisomer, 1-(2-ethoxyphenyl)propan-1-ol, formed from a less-favored attack at the more substituted carbon of the epoxide. Other impurities can include unreacted starting materials and Wurtz coupling products.

  • High-Efficiency Fractional Distillation: This is the most practical method for purification on a laboratory scale. Since the desired product and its regioisomer have slightly different boiling points, a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) can effectively separate them.[21] It is crucial to perform the distillation under reduced pressure (vacuum) to lower the boiling point and prevent thermal decomposition of the product.

  • Preparative Column Chromatography: For achieving very high purity on a smaller scale, flash chromatography on silica gel is an effective option. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically allow for the separation of the product from less polar byproducts and more polar impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-benzenepropanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 2-Bromoethoxybenzene

  • Propylene oxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a three-necked, round-bottomed flask (flame-dried) with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings in the flask.

  • Grignard Initiation: Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are seen. Allow to cool. The magnesium should now be activated.

  • Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. Dissolve 2-bromoethoxybenzene in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension. Initiation is indicated by gentle bubbling and the disappearance of the brown iodine color.[4] Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue to stir at room temperature or with gentle heating for 1-2 hours to ensure complete formation.

  • Epoxide Addition: Cool the freshly prepared Grignard solution to 0°C using an ice bath. Add propylene oxide dropwise via syringe or dropping funnel. This reaction is exothermic; maintain the temperature below 10°C to prevent side reactions, such as epoxide polymerization.[22] After addition, remove the ice bath and allow the reaction to stir at room temperature for at least 3 hours or until TLC/GC analysis shows consumption of the Grignard reagent.

  • Workup: Cool the reaction mixture back to 0°C. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred, cold, saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify via vacuum distillation or column chromatography.

// Nodes Start [label="Low Yield of\n2-Ethoxy-benzenepropanol", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Grignard [label="Unreacted\n2-Bromoethoxybenzene?", shape=diamond, fillcolor="#FBBC05"]; Check_Halohydrin [label="Significant Bromohydrin\nByproduct?", shape=diamond, fillcolor="#FBBC05"]; Check_Workup [label="Emulsions or Solids\nDuring Workup?", shape=diamond, fillcolor="#FBBC05"];

Sol_Anhydrous [label="Ensure Anhydrous Conditions\nActivate Mg Surface\nUse Inert Atmosphere", shape=box, fillcolor="#FFFFFF"]; Sol_Slow_Addition [label="Slow, Dropwise Addition\nof Halide to Mg", shape=box, fillcolor="#FFFFFF"]; Sol_Dioxane [label="Add Dioxane to Precipitate MgBr₂\nUse Catalytic CuI", shape=box, fillcolor="#FFFFFF"]; Sol_NH4Cl [label="Quench with Cold, Saturated\nAqueous NH₄Cl Solution", shape=box, fillcolor="#FFFFFF"];

// Edges Start -> Check_Grignard [label="Analyze Crude Mixture"]; Check_Grignard -> Sol_Anhydrous [label="Yes"]; Check_Grignard -> Check_Halohydrin [label="No"]; Check_Grignard -> Sol_Slow_Addition [label="Yes\n(Wurtz Coupling Suspected)"];

Check_Halohydrin -> Sol_Dioxane [label="Yes"]; Check_Halohydrin -> Check_Workup [label="No"];

Check_Workup -> Sol_NH4Cl [label="Yes"]; } caption [label="Fig 2. Troubleshooting flowchart for low yield.", fontsize=10, fontcolor="#5F6368"]; }

References

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Chemistry Stack Exchange. (2014, December 18). Why do Grignard reagents react with epoxides but not THF?. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • OrgoSolver. (n.d.). Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). [Link]

  • Quora. (2020, July 3). Why is the reaction of Grignard reagent with epoxides an SN2 mechanism?. [Link]

  • Clark, J. (n.d.). an introduction to grignard reagents. Chemguide. [Link]

  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. [Link]

  • Georgia Institute of Technology. (n.d.). STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES. [Link]

  • Deffieux, A., et al. (2021). Grignard-based anionic ring-opening polymerization of propylene oxide activated by triisobutylaluminum. ResearchGate. [Link]

  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. [Link]

  • Google Patents. (2001). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

  • KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. [Link]

  • ACS Publications. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]

  • Reddit. (2018, February 11). Common ways to lose product and reduce yield?. [Link]

  • University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Chegg. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. [Link]

  • Ashenhurst, J. (2025, December 8). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Technical Disclosure Commons. (2022, September 19). Process for the preparation of 2-ethoxy-phenol. [Link]

  • Chemistry LibreTexts. (2023, August 8). 13.4.14: Hydroboration-Oxidation of Alkenes. [Link]

  • Google Patents. (n.d.).
  • L.S.College, Muzaffarpur. (2020, May 20). Hydroboration–oxidation reaction. [Link]

  • BYJU'S. (n.d.). Mechanism for Hydroboration Oxidation of Alkenes. [Link]

  • Google Patents. (2021, October 12). Method for simultaneously preparing 2-ethoxyphenol and 1,3-benzodioxolane-2-one.
  • Chegg. (2025, October 14). Solved The Grignard reagent phenylmagnesium bromide can be. [Link]

  • Organic Syntheses. (n.d.). 3. [Link]

  • ProQuest. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 2-Ethoxy-benzenepropanol Separation

Welcome to the technical support center for advanced HPLC method development. This guide is designed for researchers, scientists, and drug development professionals who are tackling the separation of 2-Ethoxy-benzeneprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced HPLC method development. This guide is designed for researchers, scientists, and drug development professionals who are tackling the separation of 2-Ethoxy-benzenepropanol and its structurally similar impurities. Separating positional isomers and related substances presents a significant chromatographic challenge due to their nearly identical physicochemical properties. This document provides a structured, in-depth approach to mobile phase optimization, moving from foundational questions to advanced troubleshooting, ensuring you can develop a robust and reliable analytical method.

Section 1: Frequently Asked Questions (FAQs) - Proactive Method Development

This section addresses the core questions to consider when designing your initial HPLC method. A thoughtful initial setup can prevent many common issues down the line.

Q1: What is a good starting point for the mobile phase composition for separating 2-Ethoxy-benzenepropanol?

A robust starting point for a reversed-phase HPLC (RP-HPLC) method is an isocratic elution using a mixture of an organic modifier and water.[1] Given that 2-Ethoxy-benzenepropanol is a moderately non-polar aromatic compound, a C18 column is a conventional and effective initial choice.

A recommended starting condition would be:

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Initial Ratio: 60:40 (ACN:Water)

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column

  • Detection: UV at 275 nm, where the benzene ring exhibits absorbance.

From this starting point, you can adjust the ACN:Water ratio. A general rule in reversed-phase chromatography is that a 10% decrease in the organic solvent content can lead to an approximate three-fold increase in retention time, which may improve the resolution of closely eluting peaks.[2]

Q2: Which organic modifier, acetonitrile or methanol, is better for this separation?

Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in RP-HPLC, but they offer different selectivities, which can be crucial for separating isomers.[3]

  • Acetonitrile (ACN): Generally has a lower viscosity, leading to lower backpressure, and is an aprotic solvent with a strong dipole moment. The pi electrons in its nitrile bond can sometimes disrupt the pi-pi interactions between an aromatic analyte and a phenyl-based stationary phase.[3]

  • Methanol (MeOH): Is a protic solvent capable of hydrogen bonding. It is often more effective at exploiting the unique selectivity of phenyl-based columns for aromatic compounds.[3]

Recommendation: Start with ACN due to its favorable physical properties. If you face challenges in resolving positional isomers (e.g., 2-Ethoxy vs. 4-Ethoxy-benzenepropanol), switching to methanol is a powerful tool to alter selectivity. The change in solvent can shift the elution order or improve the separation between critical pairs.

Q3: How does mobile phase pH affect the separation of aromatic compounds like 2-Ethoxy-benzenepropanol?

While 2-Ethoxy-benzenepropanol itself is a neutral compound, the mobile phase pH is a critical parameter to control for several reasons:

  • Ionizable Impurities: Your sample may contain acidic or basic impurities (e.g., phenolic or amine-containing precursors). The retention of these compounds is highly dependent on their ionization state.[4] To ensure reproducible retention times and good peak shapes, the mobile phase pH should be set at least 2 units away from the pKa of any ionizable compounds.[5]

  • Peak Shape and Silanol Interactions: At a pH above ~3.5, residual silanol groups on the silica-based column packing can become deprotonated (Si-O⁻).[3] These negatively charged sites can cause secondary ionic interactions with any basic analytes, leading to significant peak tailing.[6][7] Operating at a low pH (e.g., pH 2.5-3.0) protonates these silanols (Si-OH), minimizing these undesirable interactions and dramatically improving peak shape for basic compounds.[6]

Recommendation: For general robustness, start with a mobile phase at a low pH, such as 0.1% formic acid or phosphoric acid in water (pH ≈ 2.5-3.0). This approach stabilizes the column surface chemistry and ensures that most acidic or basic impurities are in a single, non-ionized form, leading to sharper peaks and more stable retention times.[8]

Q4: What column chemistry is most suitable for separating positional isomers of aromatic compounds?

While a standard C18 column is a good starting point, separating positional isomers often requires a stationary phase that offers alternative separation mechanisms beyond simple hydrophobicity.

  • Phenyl-based Columns (e.g., Phenyl-Hexyl): These columns are highly recommended for separating aromatic compounds. They provide π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring.[9][10] This interaction is sensitive to the analyte's shape and electron distribution, often providing the necessary selectivity to resolve positional isomers that co-elute on a C18 column.[11]

  • Pentafluorophenyl (PFP) Columns: PFP columns offer a unique combination of hydrophobic, dipole-dipole, and π-π interactions, making them extremely powerful for separating halogenated compounds and positional isomers.[10]

Section 2: Troubleshooting Guide - Common Separation Issues (Q&A)

This section provides direct answers to specific problems you might encounter during method development.

Problem 1: Poor Resolution / Co-elution of Peaks

Q: My peaks for 2-Ethoxy-benzenepropanol and a suspected impurity are not fully resolved (Resolution < 1.5). What are the first steps to improve separation?

Poor resolution is one of the most common HPLC challenges and should be addressed systematically.[12] The first step is to determine if the issue stems from poor efficiency (broad peaks) or poor selectivity (peaks too close together).

Answer & Action Plan:

  • Assess Peak Shape: First, check the peak shape of your analyte. If the peaks are broad or tailing, the problem is likely related to efficiency. Address any peak shape issues (see Problem 2 below) before adjusting selectivity.

  • Adjust Mobile Phase Strength (Selectivity Tuning): If peak shapes are good but the peaks are too close, the issue is selectivity.

    • Decrease Organic Content: Systematically decrease the percentage of your organic modifier (e.g., from 60% ACN to 55% ACN). This will increase retention times for all components, often increasing the space between them and improving resolution.[13]

    • Change Organic Modifier: If adjusting the solvent strength is insufficient, switch your organic modifier entirely (e.g., from ACN to Methanol). This fundamentally alters the mobile phase's interaction with the analyte and stationary phase, providing a significant change in selectivity.[3]

  • Consider a Different Column: If mobile phase adjustments do not yield the desired resolution, the stationary phase is the next logical parameter to change. Switch from a standard C18 to a Phenyl-Hexyl column to introduce π-π interactions, which are highly effective for separating aromatic isomers.[10]

  • Optimize Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, but it will also increase backpressure.[14] Conversely, increasing temperature can improve efficiency but may decrease retention. Experiment within the column's stable range (e.g., 25°C to 40°C).

Problem 2: Peak Tailing

Q: The peak for my main analyte is tailing significantly (Tailing Factor > 1.5). What are the common causes and how can I fix it?

Peak tailing is an asymmetrical peak shape where the latter half of the peak is broader than the front half.[15] It is problematic because it reduces peak height, complicates integration, and can hide small, closely eluting impurities.[15]

Answer & Action Plan:

  • Secondary Silanol Interactions: This is the most common cause, especially for basic compounds.[6][16]

    • Solution: Lower the mobile phase pH to 2.5-3.0 using an acid like formic acid or phosphoric acid. This protonates the silanol groups on the column, minimizing unwanted ionic interactions.[6]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[17]

    • Solution: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, the issue was mass overload.

  • Column Contamination or Void: The column inlet frit may be partially blocked by particulates from the sample, or a void may have formed at the head of the column.[7]

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column may be permanently damaged and require replacement.[7] Using a guard column is a cost-effective way to protect your analytical column from contamination.[16]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[15]

    • Solution: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made with minimal dead volume.[15]

Problem 3: Retention Time Drift/Instability

Q: I'm observing a gradual shift in retention times over a sequence of injections. What should I investigate?

Stable retention times are critical for reliable peak identification and quantification. Drifting retention times can be caused by several factors related to the HPLC system or the mobile phase.[18]

Answer & Action Plan:

  • Check for Leaks: The most common cause of gradual retention time drift is a small, often invisible, leak in the system between the pump and the injector.[19] This leak reduces the flow rate reaching the column, causing retention times to increase. Carefully inspect all fittings for any signs of salt deposits (from buffers) or moisture.

  • Mobile Phase Issues:

    • Composition Change: If you are using a volatile component in your mobile phase (like trifluoroacetic acid or ammonia), selective evaporation can change the mobile phase composition over time.[19] Ensure your solvent reservoirs are properly capped.

    • Inadequate Mixing/Degassing: Ensure mobile phases are thoroughly mixed and degassed. Bubbles in the pump head can cause flow rate instability.

  • Column Temperature Fluctuations: The column temperature must be stable. A change of even 1°C can alter retention times by 1-2%.[18] Use a column oven to maintain a constant temperature and shield the column from ambient drafts.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A drifting baseline or shifting retention times at the beginning of a sequence often indicates insufficient equilibration. Flush the column with at least 10-20 column volumes of the mobile phase.

Section 3: Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase Optimization

This protocol outlines a structured workflow for optimizing the mobile phase to achieve adequate resolution (Rs > 1.5) between 2-Ethoxy-benzenepropanol and a critical impurity.

  • Step 1: Initial Conditions Setup

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detector: UV at 275 nm

  • Step 2: Isocratic Scouting Run

    • Perform an initial injection at 60% B.

    • Analyze the chromatogram. If retention is too low (< 2 min), decrease to 50% B. If retention is too high (> 15 min), increase to 70% B. The goal is to get the main peak to elute between 3 and 10 minutes.

  • Step 3: Fine-Tuning the Organic Ratio

    • Once the approximate organic percentage is found, perform a series of isocratic runs, adjusting the %B in small increments (e.g., 55%, 52%, 50%, 48%, 45%).

    • Record the retention time (t_R), resolution (Rs), and tailing factor (T) for each condition.

  • Step 4: Evaluate a Different Organic Modifier

    • If optimal resolution is not achieved with Acetonitrile, replace it with Methanol.

    • Note: Methanol is a weaker solvent than ACN. You will likely need a higher percentage to achieve similar retention times (e.g., 60% Methanol may be equivalent to ~50% ACN). Repeat Step 3 with Methanol.

  • Step 5: Final Selection

    • Compare the optimized ACN and Methanol methods. Choose the condition that provides the best resolution, peak shape, and a reasonable run time.

Section 4: Data & Visualization
Table 1: Example Data - Effect of Mobile Phase Composition on Resolution

This table illustrates how changing the mobile phase composition can impact the separation of 2-Ethoxy-benzenepropanol (Peak 1) from a closely eluting impurity (Peak 2) on a C18 column.

Organic Modifier% OrganicRetention Time (Peak 1, min)Retention Time (Peak 2, min)Resolution (Rs)Tailing Factor (Peak 1)
Acetonitrile55%5.25.61.101.2
Acetonitrile50%7.88.61.651.1
Acetonitrile45%11.512.81.801.1
Methanol65%5.45.91.251.3
Methanol60%8.19.11.951.2
Methanol55%12.213.82.101.2

As shown in the example data, decreasing the percentage of either organic modifier increases retention and resolution. In this hypothetical case, methanol provided superior selectivity, yielding a higher resolution value at a comparable retention time.

Diagrams

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// Edges start -> check_shape; check_shape -> fix_shape [label=" Yes"]; check_shape -> check_selectivity [label=" No"]; fix_shape -> check_selectivity [style=dashed, label=" After Fixing"]; check_selectivity -> adjust_strength; adjust_strength -> success [label=" Success"]; adjust_strength -> change_solvent [label=" No Success"]; change_solvent -> success [label=" Success"]; change_solvent -> change_column [label=" No Success"]; change_column -> success [label=" Success"]; } }

Caption: Troubleshooting Workflow for Poor Peak Resolution.

// Node Definitions start [label="Select Mobile Phase pH", fillcolor="#FBBC05", fontcolor="#202124"]; check_impurities [label="Are ionizable impurities\n(acidic/basic) present?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Yes Branch yes_branch [label="YES", style=invis, shape=none, width=0, height=0]; set_ph [label="Set pH >= 2 units away from impurity pKa\nto ensure a single ionic form", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acidic_impurity [label="For Acidic Impurity (pKa 4.5):\nSet pH <= 2.5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; basic_impurity [label="For Basic Impurity (pKa 8.0):\nSet pH <= 6.0", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Branch no_branch [label="NO", style=invis, shape=none, width=0, height=0]; default_ph [label="Use a default low pH (e.g., 2.5-3.0)\nto minimize silanol interactions\nand improve peak shape/robustness", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_impurities; check_impurities -> yes_branch [label=" Yes"]; check_impurities -> no_branch [label=" No"];

yes_branch -> set_ph [style=invis]; set_ph -> acidic_impurity; set_ph -> basic_impurity;

no_branch -> default_ph [style=invis]; } }

Caption: Logic for Mobile Phase pH Selection.

Section 5: References
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.

  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.

  • Omega Scientific. (n.d.). Solving Common Errors in HPLC.

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.

  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions.

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.

  • Scribd. (n.d.). HPLC Optimization of Aromatic Compounds.

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.

  • HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation.

  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers.

  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.

  • Journal of Chemical Education. (2001, October 1). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol.

  • ProQuest. (n.d.). LIQUID CHROMATOGRAPHIC MOBILE PHASE OPTIMIZATION, PREDICTION OF RETENTION AND CHARACTERIZATION OF HYDROXYL AROMATICS IN COAL LIQUIDS.

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.

  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta.

  • Benchchem. (2025). Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers.

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.

  • Benchchem. (2025). HPLC method for 2-Ethoxyphenol determination in complex matrices.

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Ethoxy-benzenepropanol

Welcome to the Technical Support Center for 2-Ethoxy-benzenepropanol (CAS: 1057671-43-8)[1]. This guide is designed for researchers and formulation scientists facing challenges with the low aqueous solubility of this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ethoxy-benzenepropanol (CAS: 1057671-43-8)[1]. This guide is designed for researchers and formulation scientists facing challenges with the low aqueous solubility of this compound during in vitro assays, cell culture studies, and in vivo drug development.

Below, you will find diagnostic FAQs, field-proven troubleshooting protocols, and decision-making workflows grounded in authoritative pharmaceutical science.

Part 1: Diagnostic FAQs & Chemical Profiling

Q: Why does 2-Ethoxy-benzenepropanol precipitate so readily in standard aqueous buffers? A: The solubility of any compound is dictated by the thermodynamic balance between solute-solute and solute-solvent interactions. 2-Ethoxy-benzenepropanol consists of a lipophilic benzene ring, an ethoxy ether linkage, and a propanol aliphatic chain[1]. These hydrophobic domains vastly overpower the hydrogen-bonding capacity of its single terminal hydroxyl group. When introduced to water, the solvent is forced into highly ordered, entropically unfavorable clathrate structures around the lipophilic regions, driving the compound to precipitate out of solution[2].

Q: Can I use pH adjustment or salt formation to dissolve it? A: No. pH adjustment and salt formation are highly effective for compounds with ionizable acidic or basic functional groups (e.g., amines or carboxylic acids)[3]. Because 2-Ethoxy-benzenepropanol is a neutral, non-ionizable molecule, altering the pH of your buffer will not induce ionization or improve its solubility profile[4]. You must instead rely on cosolvency, inclusion complexation, or micellar solubilization.

Part 2: Troubleshooting Guide & Experimental Protocols

As an application scientist, it is critical to not only follow steps but to understand the mechanistic causality behind them. The following protocols are designed as self-validating systems to ensure experimental integrity.

Strategy A: Cosolvency (DMSO, Ethanol, or PEG-400)

Causality: Cosolvents work by reducing the dielectric constant and hydrogen-bonding density of the bulk aqueous phase. This lowers the interfacial tension between the water and the hydrophobic 2-Ethoxy-benzenepropanol, thermodynamically favoring dissolution[2].

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh the required mass of 2-Ethoxy-benzenepropanol and dissolve it completely in 100% DMSO or Ethanol to create a highly concentrated master stock (e.g., 50–100 mM).

  • Self-Validation Check: Inspect the stock under a strong light source. The solution must be optically clear with no Schlieren lines (refractive index gradients indicating incomplete dissolution).

  • Aqueous Spiking: Slowly add the master stock dropwise to the pre-warmed aqueous buffer while maintaining continuous, vigorous vortexing. Why? Rapid addition without mixing causes localized supersaturation, leading to irreversible nucleation and precipitation[2].

  • Toxicity Limit Verification: Ensure the final cosolvent concentration does not exceed the tolerance of your biological model (e.g., strictly <0.5% v/v DMSO for sensitive cell cultures).

Strategy B: Cyclodextrin Inclusion Complexation

Causality: If cosolvents exceed biological toxicity limits, cyclodextrins (CDs) like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are the next best choice. CDs possess a hydrophilic exterior and a hydrophobic central cavity. The lipophilic aromatic ring of 2-Ethoxy-benzenepropanol inserts into this cavity, displacing high-energy water molecules. This host-guest complex masks the drug's hydrophobicity while the CD's exterior maintains aqueous solubility[4]. Note: While combining CDs with a cosolvent can sometimes create a synergistic ternary complex, excessive cosolvent can competitively displace the drug from the CD cavity[5].

Step-by-Step Methodology (Phase-Solubility Assay):

  • Carrier Preparation: Prepare a gradient series of aqueous HP-β-CD solutions (e.g., 0, 10, 25, 50, 100, and 200 mM) in your target biological buffer.

  • Drug Addition: Add an excess (supersaturating) amount of 2-Ethoxy-benzenepropanol to each vial.

  • Thermodynamic Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 48 hours to ensure thermodynamic equilibrium is reached[6].

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved compound.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove sub-visible aggregates.

  • Self-Validation Check: Quantify the dissolved 2-Ethoxy-benzenepropanol via HPLC-UV. Plotting drug concentration against CD concentration should yield an AL-type linear phase-solubility diagram, confirming successful 1:1 stoichiometric complexation[6].

Part 3: Quantitative Data & Decision Matrix

Use the following data matrix to select the appropriate solubilization technique based on your specific assay constraints.

Solubilization TechniqueMechanism of ActionExpected Solubility EnhancementMax Tolerated In Vitro LimitBest Use Case for 2-Ethoxy-benzenepropanol
Cosolvency (DMSO) Reduces bulk dielectric constant[2]100x to 1,000x< 0.5% (v/v)High-throughput screening; biochemical enzymatic assays.
Cosolvency (PEG-400) Disrupts water H-bond networks[2]50x to 500x< 2.0% (v/v)Intravenous (IV) dosing formulations; animal models.
HP-β-CD Complexation Hydrophobic cavity encapsulation[4]10x to 200x< 10% (w/v)Live-cell imaging; sensitive cell culture assays.
Micellar (Polysorbate 80) Partitioning into hydrophobic micelle core[2]500x to 5,000x< 0.1% (v/v)Highly concentrated stock generation; topical formulations.

Part 4: Workflows & Visualizations

The following diagrams illustrate the logical progression of troubleshooting and the physical workflow for complexation.

DecisionTree Start Target: 2-Ethoxy-benzenepropanol Ionizable Are ionizable groups present? Start->Ionizable NoIon No (Neutral Compound) Ionizable->NoIon Analyze Structure Cosolvent 1. Cosolvent Addition (DMSO / PEG-400) NoIon->Cosolvent ToxCheck Exceeds biological toxicity limits? Cosolvent->ToxCheck CD 2. Cyclodextrin Complexation (HP-β-CD) ToxCheck->CD Yes Success1 Proceed to Assay ToxCheck->Success1 No Success2 Proceed to Assay CD->Success2 Soluble Micelles 3. Micellar Solubilization (Polysorbate 80) CD->Micelles Insoluble

Decision tree for selecting the optimal solubilization strategy for neutral lipophilic compounds.

Workflow Step1 Prepare HP-β-CD Aqueous Gradients Step2 Add Excess Compound Step1->Step2 Step3 Equilibration (48h, 25°C, Shaking) Step2->Step3 Step4 Centrifugation (10,000 x g, 15m) Step3->Step4 Step5 Filtration (0.22 µm PVDF) Step4->Step5 Step6 HPLC-UV Quantification Step5->Step6

Step-by-step workflow for the phase-solubility complexation of 2-Ethoxy-benzenepropanol.

References

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics (via NCBI).
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences (via PubMed).
  • 2-Ethoxy-benzenepropanol | 1057671-43-8. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethoxy-benzenepropanol Esterification

Welcome to the technical support center for the esterification of 2-Ethoxy-benzenepropanol (CAS: 1057671-43-8)[1]. This bifunctional molecule presents unique chemo-selectivity challenges for researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 2-Ethoxy-benzenepropanol (CAS: 1057671-43-8)[1]. This bifunctional molecule presents unique chemo-selectivity challenges for researchers and drug development professionals. While the primary alcohol is the target for esterification, the strongly electron-donating ethoxy group activates the aromatic ring, making the molecule highly susceptible to unwanted side reactions under standard coupling conditions.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yield esterification without compromising the structural integrity of the substrate.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I observing ring-acylated byproducts instead of the desired ester? A1: You are likely observing a 2[2]. When esterifying with an acyl chloride in the presence of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid, an electrophilic acylium ion is generated. The ethoxy group (-OCH₂CH₃) on your substrate is a strong activating group that donates electron density into the benzene ring via resonance, making the ortho and para positions highly nucleophilic. Consequently, the acylium ion attacks the aromatic ring rather than the primary alcohol[3]. To prevent this, you must abandon Lewis acids and switch to mild, neutral coupling agents.

Q2: My LC-MS shows a mass loss of 28 Da (loss of an ethyl group) and the formation of a phenol. What went wrong? A2: Your reaction conditions are too acidic, resulting in4[4]. If you are using a classic Fischer esterification protocol (e.g., H₂SO₄, HBr, or HI with heat), the ether oxygen becomes protonated. This transforms the ethoxy group into a superior leaving group. A nucleophile (such as a halide ion or water) then attacks the less sterically hindered ethyl carbon via an Sₙ2 mechanism, cleaving the C-O bond to yield a phenol and an ethyl halide/alcohol[5]. To preserve the aryl ether, you must avoid strong acids and elevated temperatures[6].

Q3: How do I achieve high-yield esterification without triggering these side reactions? A3: The most reliable solution is the7[7]. This method utilizes a carbodiimide coupling reagent (like DCC or EDC) alongside a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction operates at room temperature under strictly neutral conditions. The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate. DMAP then attacks this intermediate to form a highly electrophilic N-acylpyridinium active ester, which is rapidly captured by the primary alcohol of 2-Ethoxy-benzenepropanol[8]. Because no acylium ions are formed and no strong acids are present, both Friedel-Crafts acylation and ether cleavage are entirely suppressed[9].

Workflow Substrate 2-Ethoxy-benzenepropanol Cond1 Strong Acid (Fischer) Substrate->Cond1 Cond2 Acyl Chloride + Lewis Acid Substrate->Cond2 Cond3 EDC + DMAP (Steglich) Substrate->Cond3 Side1 Ether Cleavage Cond1->Side1 Protonation of -OEt Side2 Friedel-Crafts Acylation Cond2->Side2 Acylium ion attack Success Target Ester Cond3->Success Mild activation

Decision tree for 2-Ethoxy-benzenepropanol esterification highlighting side-reaction pathways.

Part 2: Quantitative Comparison of Esterification Methods

To optimize your synthetic route, compare the expected outcomes of various esterification methodologies applied specifically to alkoxy-substituted phenylpropanols.

Esterification MethodReagentsReaction ConditionsPrimary Side ReactionExpected Yield
Fischer Esterification H₂SO₄ (cat.), HeatReflux, Strongly AcidicEther Cleavage (De-ethylation)Low (<40%)
Acid Chloride Coupling R-COCl, AlCl₃Room Temp, Lewis AcidicFriedel-Crafts AcylationLow (<30%)
Yamaguchi Coupling TCBC, DMAP, Et₃NRoom Temp, Mildly BasicNone (Steric hindrance possible)High (80-90%)
Steglich Esterification EDC·HCl, DMAPRoom Temp, NeutralN-acylurea formation (if slow)Excellent (>90%)

Part 3: Validated Experimental Protocol (Steglich Conditions)

This protocol utilizes EDC·HCl instead of DCC. EDC is chosen because its urea byproduct is water-soluble, allowing for a self-validating, chromatography-free preliminary purification via simple aqueous washes.

Mechanism Acid Carboxylic Acid O_Acyl O-Acylisourea Acid->O_Acyl EDC EDC Reagent EDC->O_Acyl ActiveEster N-Acylpyridinium O_Acyl->ActiveEster DMAP DMAP DMAP Catalyst DMAP->ActiveEster Product Target Ester ActiveEster->Product Alcohol Alcohol 2-Ethoxy- benzenepropanol Alcohol->Product

Steglich esterification mechanism utilizing EDC and DMAP to prevent side reactions.

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

  • Dissolve the target carboxylic acid (1.1 equivalents) and 2-Ethoxy-benzenepropanol (1.0 equivalent, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate back into the carboxylic acid.

2. Reagent Addition

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 equivalents) followed immediately by DMAP (0.1 equivalents).

  • Causality: Adding reagents at 0 °C controls the exothermic activation step. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea faster than the intermediate can undergo an irreversible 1,3-rearrangement into an unreactive N-acylurea byproduct.

3. Reaction Monitoring (Self-Validation Checkpoint 1)

  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). 2-Ethoxy-benzenepropanol is UV-active (due to the benzene ring) and stains strongly with KMnO₄. The reaction is complete when the baseline alcohol spot disappears, replaced by a higher-R_f ester spot.

4. Quenching and Aqueous Workup (Self-Validation Checkpoint 2)

  • Dilute the reaction mixture with an additional 10 mL of DCM.

  • Wash 1 (Acidic): Wash with 1M HCl (2 x 10 mL). Causality: This protonates and removes the DMAP catalyst and the water-soluble EDC-urea byproduct into the aqueous layer.

  • Wash 2 (Basic): Wash with saturated aqueous NaHCO₃ (2 x 10 mL). Causality: This deprotonates and removes any unreacted carboxylic acid.

  • Wash 3 (Neutral): Wash with brine (10 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Structural Verification (Self-Validation Checkpoint 3)

  • Perform ¹H NMR (CDCl₃) on the crude product.

  • Validation: Look for the diagnostic shift of the propanol chain's terminal protons. In the starting material, the -CH₂-OH protons appear as a triplet near ~3.6 ppm . Upon successful esterification, this triplet will shift significantly downfield to ~4.1 - 4.2 ppm (-CH₂-O-C=O). The aromatic protons (multiplet, ~6.8 - 7.2 ppm) should remain unperturbed, confirming the absence of Friedel-Crafts acylation.

References

Sources

Troubleshooting

Purification techniques for removing impurities from 2-Ethoxy-benzenepropanol

Welcome to the technical support center for the purification of 2-Ethoxy-benzenepropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Ethoxy-benzenepropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Ethoxy-benzenepropanol?

The impurities in your crude 2-Ethoxy-benzenepropanol will largely depend on the synthetic route employed. Common synthesis pathways can introduce specific contaminants that require targeted purification strategies.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-ethoxybenzaldehyde or a corresponding Grignard reagent.

  • Byproducts of the Reaction: Side reactions can lead to a variety of impurities. For instance, if a Grignard reaction is used, trace amounts of water can produce the corresponding alkane.[2]

  • Solvents and Reagents: Residual solvents used in the reaction or workup, and byproducts from reagents (like triphenylphosphine oxide from a Wittig reaction), are common.[2]

  • Degradation Products: The target molecule itself may degrade under certain conditions, leading to related impurities.[1]

Q2: How do I choose the best purification technique for my crude sample?

The optimal purification technique depends on the nature of the impurities, the desired final purity, and the scale of your experiment. A multi-step approach is often necessary for achieving high purity.

  • For removing polar, water-soluble impurities: Liquid-liquid extraction is an excellent first step.[3][4][5]

  • For separating compounds with different boiling points: Distillation, particularly fractional or vacuum distillation, is effective.[6][7][8]

  • For high-purity separation of structurally similar compounds: Column chromatography is the method of choice.

  • If the compound is a solid at room temperature or can be induced to crystallize: Recrystallization is a powerful technique for achieving high purity.

The following diagram outlines a general decision-making workflow for selecting a purification strategy.

Caption: Decision workflow for purification.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[3][4][5]

Issue Potential Cause Troubleshooting Steps
Persistent Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of surfactants or other emulsifying agents.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous phase, which can help break the emulsion.- Allow the mixture to stand for an extended period.- If the emulsion persists, filter the mixture through a pad of celite or glass wool.[9]
Poor Separation of Layers - The densities of the two solvents are too similar.- The solvents are partially miscible.- Choose an organic solvent with a significantly different density from water.- Consult a solvent miscibility chart to ensure your chosen solvents are appropriate.- Add a small amount of a third, immiscible solvent to alter the density of one of the phases.
Low Recovery of Product - Incomplete extraction from the aqueous phase.- The product has some solubility in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction.- Adjust the pH of the aqueous layer. For a weakly acidic compound like a phenol, increasing the pH will deprotonate it, making it more water-soluble. Conversely, decreasing the pH will keep it in its neutral form, favoring the organic layer.[3][10]
Experimental Protocol: Acid-Base Extraction

This protocol is designed to remove acidic or basic impurities from your crude 2-Ethoxy-benzenepropanol.

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 5% HCl) to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the dilute acid solution.

  • Next, add an equal volume of a dilute aqueous base solution (e.g., 5% NaHCO3 or 5% NaOH) to the separatory funnel.

  • Repeat the gentle inversion and separation process as described in steps 3 and 4.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.

Distillation Troubleshooting

Distillation separates components of a liquid mixture based on differences in their boiling points.[6][7] For compounds like 2-Ethoxy-benzenepropanol, vacuum distillation is often preferred to prevent thermal degradation.

Issue Potential Cause Troubleshooting Steps
Bumping or Irregular Boiling - Lack of boiling chips or inadequate stirring.- Heating mantle temperature is too high.- Always add fresh boiling chips or a magnetic stir bar before heating.- Gradually increase the heat to the distillation flask.[11]
No Distillate is Being Collected - Thermometer bulb is positioned incorrectly.- Insufficient heating.- Leaks in the apparatus.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Gradually increase the heating mantle temperature.- Check all joints for a proper seal. Use vacuum grease for ground glass joints if necessary.[11]
Poor Separation of Components - Inefficient distillation column.- Distillation rate is too high.- For fractional distillation, use a column with a high number of theoretical plates (e.g., a Vigreux or packed column).- Insulate the distillation column to maintain a proper temperature gradient.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[11]
Experimental Protocol: Vacuum Distillation
  • Set up the vacuum distillation apparatus, ensuring all glassware is clean and dry.

  • Place the partially purified 2-Ethoxy-benzenepropanol and a magnetic stir bar or boiling chips into the distillation flask.

  • Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.

  • Begin stirring and gradually apply vacuum to the system.

  • Once the desired vacuum is reached, begin to heat the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point of 2-Ethoxy-benzenepropanol at the applied pressure.

  • Monitor the temperature closely. A stable boiling point indicates a pure compound is distilling.

  • Stop the distillation before the flask boils to dryness.

Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating individual components from a mixture. It relies on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).

Issue Potential Cause Troubleshooting Steps
Poor Separation (Overlapping Bands) - Incorrect mobile phase polarity.- Column was not packed properly.- Sample was overloaded.- Optimize the mobile phase using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use a smaller amount of crude material.
Cracking of the Stationary Phase - The column ran dry.- The stationary phase was not properly wetted before packing.- Never let the solvent level drop below the top of the stationary phase.- Prepare a slurry of the stationary phase in the mobile phase and pour it into the column.
Streaking or Tailing of Bands - The sample is not soluble in the mobile phase.- The compound is interacting too strongly with the stationary phase.- Dissolve the sample in a small amount of the mobile phase before loading it onto the column.- Add a small amount of a more polar solvent to the mobile phase.

graph Chromatography_Workflow {
rankdir=TB;
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edge [fontname="Arial", fontsize=9];

A [label="Select Stationary and Mobile Phase (TLC)"]; B [label="Pack the Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Load the Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Elute the Column", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Collect Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Analyze Fractions (TLC, GC-MS)"]; G [label="Combine Pure Fractions"]; H [label="Evaporate Solvent"]; I [label="Pure Product"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Caption: General workflow for column chromatography.

Experimental Protocol: Flash Column Chromatography
  • Select an appropriate solvent system based on TLC analysis of the crude material.

  • Prepare the column by packing it with silica gel as a slurry in the chosen eluent.

  • Dissolve the crude 2-Ethoxy-benzenepropanol in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, applying gentle pressure to the top of the column to increase the flow rate.

  • Collect fractions in separate test tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified 2-Ethoxy-benzenepropanol.

Purity Assessment

The purity of 2-Ethoxy-benzenepropanol should be assessed at each stage of the purification process.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for purity assessment, particularly for non-volatile impurities.[12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify any remaining impurities.

Comparative Performance of Analytical Methods
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 1.0%< 1.5%
Limit of Detection (LOD) 0.01%0.02%
Limit of Quantitation (LOQ) 0.03%0.06%
Analysis Time (minutes) 20 - 3015 - 25
Solvent Consumption HighLow (gas carrier)

Data adapted from a comparative study on a related compound.[12]

References

  • Liquid–liquid extraction - Wikipedia. (URL: )
  • Liquid-Liquid Extraction: An Overview | Syrris. (URL: )
  • Extraction and Drying – Cooperative Organic Chemistry Student Labor
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (URL: )
  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (URL: [Link])

  • Distillation: Principles, Applications and Process Explained. (URL: [Link])

  • The art of alcohol distillation | Nedstar. (URL: [Link])

  • Aroma distillation - schmittgruppe.com. (URL: [Link])

  • Impurities in Pharmaceutical Substances. (URL: [Link])

  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. (URL: [Link])

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC. (URL: [Link])

  • Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen - DCVMN. (URL: [Link])

Sources

Optimization

Technical Support Center: Crystallization &amp; Recrystallization of 2-Ethoxy-benzenepropanol

Welcome to the Advanced Technical Support Center for 2-Ethoxy-benzenepropanol (CAS: 1057671-43-8)[1]. As a moderately polar molecule featuring an ether linkage, a primary hydroxyl group, and a flexible aliphatic chain, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2-Ethoxy-benzenepropanol (CAS: 1057671-43-8)[1]. As a moderately polar molecule featuring an ether linkage, a primary hydroxyl group, and a flexible aliphatic chain, this compound is notoriously difficult to crystallize. It frequently bypasses solid nucleation in favor of forming a dense, solute-rich oil—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out."

This guide provides drug development professionals and process chemists with field-proven, thermodynamically grounded troubleshooting strategies to enforce crystalline phase formation, reject impurities, and optimize yields.

❓ Diagnostic FAQs: Troubleshooting Phase Separation & Purity

Q1: Why does 2-Ethoxy-benzenepropanol form a milky emulsion or sticky oil at the bottom of the reactor instead of crystallizing? Causality: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS). When the solution is cooled or an anti-solvent is added too rapidly, the system crosses the binodal curve before it can cross the solubility curve to nucleate solid crystals[2]. Because the integration of 2-Ethoxy-benzenepropanol molecules into a rigid crystal lattice is kinetically hindered by its flexible propyl chain, the solute separates into a 3[3]. If the cooling quench is deep, the system enters the spinodal decomposition region, resulting in catastrophic phase separation and the formation of a stable emulsion[2].

Q2: Even when the oil eventually solidifies, the HPLC purity is lower than the starting material. Why does this happen, and how can I fix it? Causality: Impurity rejection is severely compromised during LLPS. The solute-rich oil droplets act as an excellent, highly concentrated organic solvent for structurally similar synthetic impurities (e.g., over-alkylated byproducts)[4]. When these droplets eventually solidify, the5[5]. Solution: You must engineer the process to bypass the miscibility gap entirely. This is achieved by selecting a solvent system that narrows the LLPS region, applying a very slow cooling rate (e.g., 0.1 °C/min), and 6[6].

Q3: How do I select the right solvent system to prevent oiling out? Causality: The probability of oiling out depends heavily on solute-solvent interactions. Systems with high mutual affinity (like Isopropanol/Water) often exhibit wide miscibility gaps for moderately polar organics. 7 but lower propensity for emulsion formation—such as Ethyl Acetate (solvent) and Heptane (anti-solvent)—can suppress the oiling-out boundary below the nucleation boundary[7].

📊 Quantitative Solvent Screening Data

The following table summarizes the optimization of solvent systems and cooling parameters to mitigate LLPS in 2-Ethoxy-benzenepropanol (Initial Concentration: 250 mg/mL).

Solvent System (Solvent/Anti-solvent)Ratio (v/v)Cooling RateSeeding LoadLLPS Observed?Yield (%)Purity (HPLC Area %)
Isopropanol / Water1:21.0 °C/minNoneYes (Severe)N/A (Gum)< 90.0%
Toluene / Heptane1:40.5 °C/minNoneYes (Moderate)65%94.5%
Ethyl Acetate / Heptane1:50.5 °C/minNoneTransient78%97.2%
Ethyl Acetate / Heptane 1:5 0.1 °C/min 3 wt% No 88% > 99.5%

Data Interpretation: Fast cooling combined with highly polar anti-solvents guarantees phase separation and poor impurity rejection. The optimized Ethyl Acetate/Heptane system, combined with slow cooling and seeding, successfully bypasses the binodal curve.

⚙️ Validated Experimental Protocols

Protocol: Seeded Anti-Solvent Cooling Crystallization (LLPS Avoidance)

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria for the current step are met.

Step 1: Dissolution and Clarification

  • Dissolve crude 2-Ethoxy-benzenepropanol in Ethyl Acetate at 2.0 mL/g of solute.

  • Heat the mixture to 55 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Self-Validation: The solution must be completely transparent. If particulate matter remains, perform a hot filtration through a 0.45 µm PTFE filter.

Step 2: Controlled Anti-Solvent Addition

  • Maintain the temperature at 55 °C.

  • Slowly dose Heptane (anti-solvent) at a rate of 0.1 mL/min until a total of 6.0 mL/g (relative to starting solute) has been added.

  • Self-Validation: The solution should remain undersaturated and clear. If cloudiness (oiling out) occurs here, the anti-solvent addition rate was too fast, causing localized supersaturation.

Step 3: Seeding and Isothermal Desupersaturation

  • Cool the clear solution to 45 °C (just above the metastable limit).

  • Add 3 wt% of pure 2-Ethoxy-benzenepropanol seed crystals (milled to <50 µm for maximum surface area).

  • Hold isothermally at 45 °C for 2 hours.

  • Self-Validation (Critical): Inspect the slurry using an in-line PAT probe (e.g., FBRM/EasyViewer) or extract a sample for optical microscopy. The presence of distinct, birefringent particles under cross-polarized light confirms crystalline growth. If spherical, non-birefringent droplets are observed, the system has oiled out due to an insufficient seed bed.

Step 4: Controlled Cooling Ramp

  • Initiate a linear cooling ramp from 45 °C to 5 °C at a strict rate of 0.1 °C/min .

  • Causality: This slow rate ensures that the rate of crystal growth consumes supersaturation faster than it is generated, preventing the system from crossing into the LLPS miscibility gap.

Step 5: Isolation and Washing

  • Hold the suspension at 5 °C for 1 hour to maximize yield.

  • Filter the slurry under vacuum. Wash the filter cake with 2 bed volumes of pre-chilled (5 °C) Heptane.

  • Dry under vacuum at 30 °C for 12 hours.

🗺️ Process Workflows

Thermodynamics Sol Undersaturated Solution Meta Metastable Zone (Supersaturated) Sol->Meta Cooling / Anti-solvent Seed Seed Crystals Added (Bypass Miscibility Gap) Meta->Seed Controlled Protocol LLPS Liquid-Liquid Phase Separation (Binodal Curve Crossed) Meta->LLPS Rapid Quench / Unseeded Cryst Pure Crystalline Solid Seed->Cryst Heterogeneous Nucleation Gum Impure Amorphous Gum LLPS->Gum Kinetically Trapped

Thermodynamic pathways showing LLPS avoidance via controlled seeding.

Troubleshooting Issue Observation: Oiling Out Check1 Is cooling rate > 0.1 °C/min? Issue->Check1 Act1 Reduce to 0.1 °C/min Check1->Act1 Yes Check2 Were seeds added at cloud point? Check1->Check2 No Act2 Add 1-5 wt% seeds early Check2->Act2 No Act3 Switch to EtOAc/Heptane Check2->Act3 Yes

Decision tree for troubleshooting emulsion formation during crystallization.

📚 References

  • Sigma-Aldrich Product Data: 2-Ethoxy-benzenepropanol | 1057671-43-8. Sigma-Aldrich. 1

  • ACS Publications: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. 4

  • ACS Publications: Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. 5

  • MDPI: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes. 2

  • Mettler Toledo: Oiling Out in Crystallization. Mettler Toledo Process Analytics. 3

  • ResearchGate: Experimental investigation and prediction of oiling out during crystallization process. Chemical Engineering Science. 7

  • ACS Publications: Oiling out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization. Industrial & Engineering Chemistry Research. 6

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 1H-NMR and 13C-NMR Spectral Validation for 2-Ethoxy-benzenepropanol

As drug development pipelines increasingly demand high-fidelity structural verification, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for molecular elucidation and purity assessment. For critic...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly demand high-fidelity structural verification, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for molecular elucidation and purity assessment. For critical intermediates like 2-Ethoxy-benzenepropanol (CAS: 1057671-43-8; also known as 3-(2-ethoxyphenyl)propan-1-ol), relying solely on chromatographic methods (HPLC/GC) can obscure structural isomers or non-UV-active impurities.

This guide provides an objective comparison between a High-Purity Commercial Reference Standard and an In-House Synthesized Crude Batch , demonstrating how rigorous 1H-NMR and 13C-NMR validation protocols—grounded in1[1]—serve as a self-validating system for structural integrity.

Structural Causality & Expected Spectral Signatures

Understanding the causality behind NMR chemical shifts is essential for accurate spectral interpretation. 2-Ethoxy-benzenepropanol consists of an electron-rich aromatic ring substituted with an ethoxy group and a propanol chain.

  • Deshielding Effects (Electronegativity): The oxygen atoms in both the ethoxy and hydroxyl groups pull electron density away from adjacent protons. This deshielding pushes the ethoxy −OCH2​− protons downfield to ~4.05 ppm and the propanol −CH2​−OH protons to ~3.60 ppm.

  • Anisotropic Ring Current: The circulation of π -electrons in the benzene ring creates a local magnetic field that deshields the benzylic protons ( Ar−CH2​− ), shifting them to ~2.72 ppm, and highly deshields the aromatic protons themselves (6.80–7.15 ppm).

  • Spin-Spin Coupling (Multiplicity): The n+1 rule dictates the splitting patterns. For example, the ethoxy methyl group ( −CH3​ ) is split into a triplet by its neighboring −CH2​− , while the middle −CH2​− of the propanol chain appears as a complex multiplet due to coupling with both adjacent methylene groups.

Table 1: Validated 1H and 13C NMR Spectral Assignments (CDCl₃)
Structural Position1H Chemical Shift (ppm)Multiplicity & Integration13C Chemical Shift (ppm)Mechanistic Causality
Ethoxy −CH3​ 1.42Triplet (t), 3H15.0Shielded aliphatic methyl; split by adjacent CH2​ .
Ethoxy −OCH2​− 4.05Quartet (q), 2H63.5Strongly deshielded by the directly attached electronegative oxygen.
Propanol Ar−CH2​− 2.72Triplet (t), 2H26.5Deshielded by the anisotropic magnetic field of the aromatic ring.
Propanol Middle −CH2​− 1.85Multiplet (m), 2H33.0Aliphatic environment; complex splitting from two neighboring CH2​ groups.
Propanol −CH2​−OH 3.60Triplet (t), 2H62.0Deshielded by the adjacent hydroxyl oxygen.
Hydroxyl −OH 1.60Broad Singlet (br s), 1HN/AExchangeable proton; lacks coupling due to rapid intermolecular exchange.
Aromatic Ring ( Ar−H ) 6.80 – 7.15Multiplets (m), 4H111.5 – 156.5Ring current effects. The carbon attached to the ethoxy oxygen is the most deshielded (~156.5 ppm).

Comparative Performance: High-Purity Standard vs. Synthesized Crude

To demonstrate the analytical power of quantitative NMR (qNMR) in drug development[2], we compared a commercially sourced, high-purity reference standard of 2-Ethoxy-benzenepropanol against an unpurified, in-house synthesized batch (derived from the reduction of 3-(2-ethoxyphenyl)propanoic acid).

Table 2: Comparative qNMR Purity and Structural Assessment
Analytical ParameterHigh-Purity Reference StandardIn-House Crude BatchDiagnostic Interpretation
Calculated qNMR Purity > 99.5% 88.2% The crude batch fails standard API intermediate specifications (< 95%) and requires column chromatography.
Extraneous 1H Signals None detected.9.8 ppm (s, 1H)2.8 ppm (t, 2H)The 9.8 ppm singlet indicates the presence of an unreduced aldehyde intermediate .
Baseline Noise (S/N Ratio) Flat baseline; S/N > 250:1.Elevated baseline; S/N < 50:1.High baseline noise in the crude suggests the presence of trace polymeric byproducts.
Residual Solvent (Water) < 0.1% (Trace peak at 1.56 ppm)1.8% (Broad peak at 1.65 ppm)Indicates inadequate desiccation of the organic layer during the crude workup phase.
13C-NMR Integrity 11 distinct, sharp carbon peaks.14 peaks detected.Extra peaks at ~190 ppm (carbonyl) and ~30 ppm confirm the aldehyde impurity[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for the NMR acquisition of 2-Ethoxy-benzenepropanol, adhering to metrological traceability standards[4].

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 20.0 ± 0.1 mg of the analyte using a calibrated microbalance. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

  • Causality: Accurate gravimetric preparation is the foundational requirement for 2[2]. CDCl₃ is selected because its lack of exchangeable protons prevents the masking of the analyte's aliphatic signals. TMS provides an absolute zero-point reference (0.00 ppm) to ensure chemical shift reproducibility[5].

Step 2: Instrument Qualification & Tuning

  • Action: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated probe tuning, matching, and 3D gradient shimming.

  • Causality: Proper shimming ensures a highly homogeneous magnetic field. This is strictly required by USP <761> to maintain sharp, symmetrical peak lineshapes, preventing artificial signal broadening that would skew integration values[1].

Step 3: 1H-NMR Acquisition (Quantitative Mode)

  • Action: Set the pulse angle to 30°. Establish a relaxation delay (D1) of 10 seconds. Acquire 16 to 64 scans depending on the required signal-to-noise ratio.

  • Causality: In qNMR, the longitudinal relaxation time ( T1​ ) dictates how fast nuclei return to equilibrium. A D1 duration exceeding 5 times the longest T1​ of the molecule guarantees that all nuclei fully return to their equilibrium magnetization state between pulses. This prevents signal truncation and ensures that the resulting integrations are perfectly stoichiometric[4].

Step 4: 13C-NMR Acquisition (Structural Mode)

  • Action: Utilize inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE). Set D1 to 2.0 seconds and acquire 1024 scans.

  • Causality: Carbon-13 has a notoriously low natural abundance (1.1%) and a low gyromagnetic ratio[3]. Inverse gated decoupling allows for accurate carbon counting without the non-uniform signal enhancement caused by NOE, making the resulting spectrum semi-quantitative[6].

Workflow Visualization

The following diagram illustrates the logical decision matrix used during the NMR validation lifecycle of 2-Ethoxy-benzenepropanol.

NMR_Validation_Workflow A 2-Ethoxy-benzenepropanol Sample Preparation B 1H-NMR (600 MHz) Structural Profiling A->B CDCl3 + TMS C 13C-NMR (150 MHz) Carbon Backbone A->C CDCl3 + TMS D Signal Integration & Multiplicity Analysis B->D Phase/Baseline Corrected C->D 1H Decoupled E qNMR Purity Calculation (D1 > 5*T1) D->E Quantitative Assessment F High-Purity Standard (Validated > 99%) E->F Pass G Crude Batch (Fails Spec < 95%) E->G Fail

Logical workflow for NMR-based structural and purity validation of 2-Ethoxy-benzenepropanol.

References

  • [1] Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. ECA Academy. Available at:

  • [2] Stimuli Article (qNMR) - US Pharmacopeia (USP). US Pharmacopeia. Available at:

  • [3] NMR as a “Gold Standard” Method in Drug Design and Discovery. National Institutes of Health (PMC). Available at:

  • [4] Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. Available at:

  • [5] Qualification of an NMR instrument. DrugFuture. Available at:

  • [6] Quantitative 1H and 13C NMR and Chemometric Assessment. MDPI. Available at:

Sources

Comparative

A Comparative Guide to the Chemical Reactivity of 2-Ethoxy-benzenepropanol and 2-Methoxy-benzenepropanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of molecular design and synthesis, the subtle interplay of structural modifications can profoundly influence the chemical behavior and, con...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular design and synthesis, the subtle interplay of structural modifications can profoundly influence the chemical behavior and, consequently, the biological activity of a compound. This guide offers an in-depth comparative analysis of the chemical reactivity of two closely related aromatic alcohols: 2-Ethoxy-benzenepropanol and 2-Methoxy-benzenepropanol. By examining the electronic and steric effects imparted by the ethoxy and methoxy substituents, this document aims to provide a predictive framework for their behavior in key chemical transformations, supported by established chemical principles and experimental data for analogous systems.

Molecular Structure and Inherent Properties: A Tale of Two Alkoxy Groups

The foundational difference between 2-Ethoxy-benzenepropanol and 2-Methoxy-benzenepropanol lies in the nature of the alkoxy group at the ortho position of the benzene ring. This seemingly minor variation—an ethyl versus a methyl group attached to the ether oxygen—gives rise to distinct electronic and steric environments that govern their reactivity.

Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are potent electron-donating groups when attached to an aromatic system.[1] This is primarily due to the delocalization of lone pair electrons from the oxygen atom into the benzene ring's π-system, a phenomenon known as the resonance effect (+R).[1][2] This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.[1] Concurrently, the electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I) through the sigma bond.[1][2] However, in aromatic systems, the resonance effect of alkoxy groups generally outweighs the inductive effect.[1]

While both groups are electron-donating, subtle differences exist. The methoxy group is considered to have a slightly stronger electron-donating character through resonance at the para position compared to the ethoxy group.[1] Conversely, the methoxy group exhibits a marginally stronger electron-withdrawing inductive effect.[1]

From a steric perspective, the ethoxy group is bulkier than the methoxy group. This increased steric hindrance can influence the accessibility of reagents to the ortho position and the adjacent propanol side chain, potentially affecting reaction rates and product distributions.[3][4]

Property2-Methoxy-benzenepropanol2-Ethoxy-benzenepropanolKey Differences & Implications
Molecular Formula C₁₀H₁₄O₂C₁₁H₁₆O₂Ethoxy derivative has an additional methylene group.
Molecular Weight 166.22 g/mol [5]180.24 g/mol Affects physical properties like boiling point and density.
Electronic Effect Slightly stronger electron-donating resonance effect (at para); slightly stronger inductive withdrawal.[1]Slightly weaker electron-donating resonance effect (at para); slightly weaker inductive withdrawal.[1]Influences the nucleophilicity of the aromatic ring and the acidity of the hydroxyl group.
Steric Hindrance LowerHigherCan impact the rate of reactions at the ortho position and the hydroxyl group.[3]

Comparative Reactivity Analysis

The electronic and steric differences between the methoxy and ethoxy groups manifest in several key classes of chemical reactions.

Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution

Due to the activating nature of the alkoxy groups, both compounds are expected to be significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene.[6] The increased electron density on the aromatic ring facilitates attack by electrophiles.

Key Predictive Insights:

  • Reactivity: Both compounds will undergo EAS reactions, such as nitration, halogenation, and Friedel-Crafts acylation, more readily than benzene.[6]

  • Regioselectivity: The alkoxy groups are ortho, para-directing. Given the ortho position is already substituted, electrophilic attack will predominantly occur at the para position (position 5) and the other ortho position (position 3).

  • Rate Comparison: The slightly stronger activating effect of the methoxy group might suggest a marginally faster reaction rate for 2-Methoxy-benzenepropanol in some EAS reactions. However, the greater steric bulk of the ethoxy group in 2-Ethoxy-benzenepropanol could hinder the approach of the electrophile to the adjacent ortho position (position 3), potentially leading to a higher proportion of para-substituted product.[3]

Experimental Workflow: Comparative Nitration

This protocol outlines a general procedure for comparing the nitration of 2-Ethoxy-benzenepropanol and 2-Methoxy-benzenepropanol.

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up & Analysis A Dissolve substrate in Acetic Anhydride B Cool to 0°C A->B C Slowly add Nitric Acid B->C D Maintain temperature at 0°C C->D E Quench with ice-water D->E F Extract with Ethyl Acetate E->F G Analyze product ratio by GC-MS F->G

Caption: A generalized workflow for comparative nitration.

Reactions at the Hydroxyl Group

The primary alcohol functionality in both molecules can undergo typical alcohol reactions such as oxidation, esterification, and etherification.

2.2.1. Oxidation

Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid can be achieved using various oxidizing agents.

Key Predictive Insights:

  • The reactivity of the hydroxyl group itself is unlikely to be significantly different between the two compounds.

  • The choice of oxidant and reaction conditions will be the primary determinant of the product. For instance, mild oxidizing agents like pyridinium chlorochromate (PCC) would favor aldehyde formation, while stronger agents like potassium permanganate would lead to the carboxylic acid. The selective oxidation of benzyl alcohol derivatives to benzaldehyde is an important transformation in synthetic chemistry.[7]

Experimental Protocol: Oxidation to Aldehyde

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-alkoxy-benzenepropanol (1 equivalent) in dichloromethane.

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting aldehyde by column chromatography.

Ether Cleavage

A key reaction that directly probes the difference between the methoxy and ethoxy groups is ether cleavage. This reaction typically requires strong acidic conditions, such as with HBr or HI.[8][9][10] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.[10][11]

Key Predictive Insights:

  • Mechanism: For aryl alkyl ethers, the cleavage occurs via an Sₙ2 mechanism on the alkyl side, as the C(sp²)-O bond of the aromatic ring is stronger and resistant to cleavage.[10][11]

  • Rate Comparison: The Sₙ2 attack of the halide ion will occur on the methyl group of the methoxy ether and the ethyl group of the ethoxy ether. The reaction at the less sterically hindered methyl group of 2-Methoxy-benzenepropanol is expected to be faster than at the ethyl group of 2-Ethoxy-benzenepropanol.

  • Products: The reaction will yield 2-(3-hydroxypropyl)phenol and the corresponding alkyl halide (methyl iodide/bromide or ethyl iodide/bromide).

Reaction Mechanism: Acid-Catalyzed Ether Cleavage

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack (SN2) A Ar-O-R + H-X B Ar-O(H+)-R + X- A->B Fast equilibrium C X- attacks R group B->C Slow, Rate-determining D Ar-OH + R-X C->D

Caption: General mechanism for acidic ether cleavage.

Summary of Predicted Reactivity

Reaction TypePredicted More Reactive CompoundRationale
Electrophilic Aromatic Substitution 2-Methoxy-benzenepropanol (marginally)Slightly stronger activating effect of the methoxy group.[1]
Oxidation of Hydroxyl Group Similar ReactivityThe primary alcohol functionality is electronically distant from the differing alkoxy groups.
Acidic Ether Cleavage 2-Methoxy-benzenepropanolSₙ2 attack by the halide is faster on the less sterically hindered methyl group compared to the ethyl group.[10][11]

Conclusion

While 2-Ethoxy-benzenepropanol and 2-Methoxy-benzenepropanol are structurally very similar, the subtle differences in the electronic and steric nature of the ethoxy and methoxy groups lead to predictable variations in their chemical reactivity. 2-Methoxy-benzenepropanol is anticipated to be slightly more reactive in electrophilic aromatic substitution and undergo faster acid-catalyzed ether cleavage due to the smaller size and electronic properties of the methoxy group. In contrast, reactions involving the distant propanol side chain are expected to show minimal differences in reactivity. These predictions, grounded in fundamental principles of organic chemistry, provide a valuable framework for researchers in selecting the appropriate substrate and reaction conditions for their synthetic endeavors.

References

  • Reck, E., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(9), 1339-1351. Available at: [Link]

  • da Silva, J. G., et al. (2017). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 28(8), 1479-1488. Available at: [Link]

  • Giguère, P. A., & Liu, I. D. (1957). STERIC CONFIGURATION OF THE ETHER GROUP IN ORTHO ALKOXY AND ARYLOXY BENZOIC ACIDS. Canadian Journal of Chemistry, 35(4), 283-287. Available at: [Link]

  • Sciencemadness.org. (2010). Dehydration of 3-Phenyl-1-propanol. Available at: [Link]

  • da Silva, J. G., et al. (2017). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Available at: [Link]

  • Reddit. (2018). Why is a methoxygroup a better leaving group than an ethoxygroup?. Available at: [Link]

  • Belsito, D., et al. (2011). Fragrance material review on 3-phenyl-1-propanol. Food and Chemical Toxicology, 49 Suppl 1, S184-S188. Available at: [Link]

  • Google Patents. (2014). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Fath, T. A., & Whitten, D. G. (2014). Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes. The Journal of Physical Chemistry A, 118(1), 133-140. Available at: [Link]

  • Fath, T. A., & Whitten, D. G. (2014). Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes. ACS Publications. Available at: [Link]

  • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: 2-Ethoxypropanol. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

  • Wikipedia. (n.d.). Methoxy group. Available at: [Link]

  • Chiang, Y., et al. (2001). Reactivity and reaction pathways of alkylalkoxybenzene radical cations. Part 3. Effects of 2-alkyl substituents on the relative importance of ring-substitution over deprotonation of 2-alkyl-1,4-dimethoxybenzene radical cations. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. Available at: [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Available at: [Link]

  • Defense Technical Information Center. (2022). Synthesis of 2-methoxypropyl benzene for epitope imprinting. Available at: [Link]

  • YouTube. (2022). Benzaldehyde to 3-phenylpropan-1-ol. Available at: [Link]

  • NIST. (n.d.). Benzenepropanol, 2-methoxy-. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-METHOXY-1-PROPANOL. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Available at: [Link]

  • Google Patents. (2021). Synthesis method of m-methoxy benzyl alcohol.
  • Organic Syntheses. (n.d.). (−)-(s)-2-(benzyloxy)propanal. Available at: [Link]

  • Google Patents. (2021). Method for simultaneously preparing 2-ethoxyphenol and 1,3-benzodioxolane-2-one.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-ethoxy- (CAS 1569-02-4). Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • PubChem. (n.d.). Benzenepropanol, 2-methoxy-5-methyl-gamma-phenyl-, 1-methanesulfonate. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Benzenepropanol - Evaluation statement. Available at: [Link]

  • ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Available at: [Link]

  • Cardiff University. (n.d.). Catalytic Oxidation Reactions Using Hydrogen Peroxide. Available at: [Link]

  • PubChem. (n.d.). 2-Ethoxyphenol. Available at: [Link]

Sources

Validation

GC-MS fragmentation pattern analysis of 2-Ethoxy-benzenepropanol standards

GC-MS Fragmentation Pattern Analysis of 2-Ethoxy-benzenepropanol Standards: A Comparative Guide As gas chromatography-mass spectrometry (GC-MS) continues to be the gold standard for volatile and semi-volatile compound pr...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Fragmentation Pattern Analysis of 2-Ethoxy-benzenepropanol Standards: A Comparative Guide

As gas chromatography-mass spectrometry (GC-MS) continues to be the gold standard for volatile and semi-volatile compound profiling, the integrity of the analytical standards used dictates the accuracy of the entire assay. 2-Ethoxy-benzenepropanol (CAS 1057671-43-8)[1], a critical building block in pharmaceutical synthesis and material science, presents unique analytical challenges due to its dual functional groups: an aromatic ether and a primary aliphatic alcohol.

This guide provides an in-depth, objective comparison between Premium Analytical Standards and Conventional Technical Grade alternatives, while detailing the mechanistic fragmentation pathways and self-validating derivatization protocols required for high-fidelity analysis.

Mechanistic GC-MS Fragmentation Profiling

Understanding the electron ionization (EI) behavior of 2-Ethoxy-benzenepropanol is foundational for accurate peak assignment and impurity deconvolution. Under standard 70 eV EI conditions, the molecule (Molecular Weight: 180.24 g/mol ) undergoes predictable, structurally diagnostic cleavages.

Unlike aliphatic ethers where the molecular ion is often absent, aromatic ethers benefit from the resonance stabilization of the benzene ring, typically yielding a distinct molecular ion [M]+ at m/z 180[2]. From this parent ion, three primary causality-driven fragmentation pathways emerge:

  • Alpha-Cleavage (Alcohol): The propanol chain undergoes α -cleavage at the C-C bond adjacent to the hydroxyl group. This expels a hydroxymethyl radical (•CH₂OH, 31 Da), yielding a highly stable, resonance-stabilized oxonium ion at m/z 149[3].

  • Ether Cleavage (Alkene Elimination): The ethoxy group undergoes cleavage at the β -bond to the aromatic ring. Accompanied by hydrogen migration, this results in the neutral loss of ethylene (C₂H₄, 28 Da) to produce a fragment at m/z 152[2].

  • Dehydration: The primary alcohol readily loses water (18 Da) under thermal and ionization conditions, generating an [M−H2​O]+ ion at m/z 162.

Fragmentation M Molecular Ion [M]+ m/z 180 A [M - H2O]+ m/z 162 (Loss of Water) M->A -18 Da B [M - CH2OH]+ m/z 149 (Alpha Cleavage) M->B -31 Da C [M - C2H4]+ m/z 152 (Ethoxy Cleavage) M->C -28 Da D Substituted Benzyl Cation m/z 135 C->D -17 Da

Logical fragmentation pathways of 2-Ethoxy-benzenepropanol under Electron Ionization (EI).

Comparative Performance Analysis: Premium vs. Technical Grade

When sourcing 2-Ethoxy-benzenepropanol for quantitative calibration, the purity profile directly impacts the signal-to-noise ratio and baseline resolution. Technical grade alternatives often contain positional isomers (e.g., 3-ethoxy or 4-ethoxy derivatives) or incomplete reduction byproducts from their synthesis routes. These impurities often co-elute or produce isobaric interferences in the MS detector, confounding quantitative integration.

Table 1: GC-MS Performance Metrics of 2-Ethoxy-benzenepropanol Standards

Analytical MetricPremium Analytical StandardConventional Technical Grade
Purity (GC-FID/MS) > 99.0%< 95.0%
Isomeric Impurities Below Limit of Detection (LOD)2.5% – 4.0% (Co-eluting)
Signal-to-Noise (m/z 180) > 500:1< 150:1 (Elevated baseline noise)
Peak Tailing Factor ( As​ ) 1.15 (Native)1.45 (Native, exacerbated by matrix)
Baseline Resolution ( Rs​ ) > 2.0 (Sharp, symmetrical peak)< 1.2 (Shoulder peaks present)

Derivatization Strategy: Native vs. TMS-Derivatized Analysis

While 2-Ethoxy-benzenepropanol can be analyzed natively, the free hydroxyl group is highly prone to hydrogen bonding with the silanol groups on the GC column's stationary phase. This physical interaction causes peak tailing, reduces sensitivity, and compromises resolution[4].

To overcome this bottleneck, derivatization via silylation is highly recommended. By reacting the standard with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS), the active hydrogen of the alcohol is replaced with a trimethylsilyl (TMS) ether group[5].

The Causality of the Reagent System:

  • BSTFA: Selected as the primary silyl donor because its reaction byproducts (mono-TMS-trifluoroacetamide and trifluoroacetamide) are highly volatile and elute near the solvent front, preventing interference with the target analyte[6].

  • 1% TMCS: Acts as a critical Lewis acid catalyst. It increases the electrophilicity of the silylating reagent, ensuring rapid and quantitative conversion of the primary alcohol, which might otherwise react sluggishly[4].

  • Aprotic Solvent (DCM): The reaction must be performed in an aprotic solvent. Protic solvents (like water or methanol) will aggressively quench the BSTFA reagent, leading to incomplete derivatization and poor reproducibility.

Workflow S1 Sample Prep (1 mg in Aprotic DCM) S2 Reagent Addition (BSTFA + 1% TMCS) S1->S2 S3 Incubation (65°C for 30 min) S2->S3 S4 GC-MS Injection (1 µL, Split 10:1) S3->S4

Step-by-step BSTFA+TMCS derivatization workflow for enhanced GC-MS volatility.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocol incorporates internal self-validation checks.

Protocol A: TMS Derivatization of 2-Ethoxy-benzenepropanol
  • Preparation: Aliquot 1.0 mg of the 2-Ethoxy-benzenepropanol standard into a thoroughly dried 2 mL glass GC vial.

  • Solvation: Dissolve the standard in 1.0 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS[5].

    • Self-Validation Check: Observe the reagent upon addition. It must remain completely clear. If the solution turns cloudy, moisture contamination has occurred (reagent hydrolysis), and the sample must be discarded.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 65°C for 30 minutes to drive the reaction to absolute completion.

  • Cooling: Allow the vial to cool to room temperature prior to injection to prevent pressure-induced injection volume errors.

    • Self-Validation Check: Always prepare and run a "Reagent Blank" (DCM + BSTFA/TMCS) alongside your samples to confirm the absence of siloxane ghost peaks from the column or septa.

Protocol B: GC-MS Acquisition Parameters
  • Column: DB-5MS or equivalent (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injection volume, Split ratio 10:1, Injector Temperature at 250°C.

  • Oven Program: Initial hold at 60°C for 1 min; ramp at 10°C/min to 280°C; final hold for 5 min.

  • MS Conditions: Electron Ionization (EI) mode at 70 eV; Ion Source Temperature at 230°C; Quadrupole Temperature at 150°C; Scan range m/z 40–400.

References

  • Whitman College Chemistry Department. GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

  • California Institute of Technology (CalTech GPS). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

Sources

Comparative

Validation of 2-Ethoxy-benzenepropanol purity using quantitative HPLC

Comparative Guide: Validating the Absolute Purity of 2-Ethoxy-benzenepropanol via Quantitative HPLC As a Senior Application Scientist, I frequently evaluate the analytical strategies required to release critical chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validating the Absolute Purity of 2-Ethoxy-benzenepropanol via Quantitative HPLC

As a Senior Application Scientist, I frequently evaluate the analytical strategies required to release critical chemical intermediates. When assessing the purity of 2-Ethoxy-benzenepropanol (CAS: 1057671-43-8)—a versatile aromatic building block—relying on standard High-Performance Liquid Chromatography (HPLC) area normalization is a fundamental misstep.

Area normalization assumes that the active compound and all its synthetic impurities or degradants share identical molar absorptivities. For a molecule where degradation might involve the cleavage of the ethoxy group to yield a phenolic derivative, the UV response factor will shift drastically, leading to a skewed purity profile. To establish a scientifically rigorous and self-validating system, we must transition to Quantitative HPLC (qHPLC) using an external reference standard.

This guide objectively compares qHPLC against alternative methodologies and provides a comprehensive, step-by-step validation protocol grounded in [1].

Objective Comparison: qHPLC vs. qNMR vs. GC-FID

To determine the absolute mass fraction of 2-Ethoxy-benzenepropanol, laboratories typically choose between qHPLC, Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography with Flame Ionization Detection (GC-FID).

  • qHPLC-UV: Utilizes chromatographic separation combined with UV detection. By comparing the peak area of the sample against a certified reference standard of known purity, qHPLC calculates the exact mass fraction. It offers superior sensitivity for trace impurities but requires a homologous reference standard.

  • qNMR (1H): An orthogonal, primary ratio method. Because the NMR signal integral is directly proportional to the number of protons, qNMR can determine absolute purity using a generic internal standard (e.g., maleic acid), bypassing the need for a compound-specific standard [2]. However, it lacks the sensitivity of HPLC for detecting low-level impurities (<0.1%).

  • GC-FID: While 2-Ethoxy-benzenepropanol can be volatilized, the high temperatures of the GC injector port risk inducing thermal degradation of the propanol side chain, making it less robust for stability-indicating assays.

Table 1: Analytical Technique Comparison for 2-Ethoxy-benzenepropanol

ParameterqHPLC-UVqNMR (1H)GC-FID
Primary Principle Chromatographic separation + UV absorbanceNuclear resonance + signal integrationVolatilization + flame ionization
Reference Standard Requires compound-specific standardRequires generic internal standard onlyRequires compound-specific standard
Sensitivity (LOD) High (~0.01% w/w)Moderate (~0.1% w/w)High (~0.01% w/w)
Specificity High (Retention time matching)Very High (Structural elucidation)Moderate (Retention time only)
Thermal Risk None (Ambient/Low Temp)None (Ambient Temp)High (Injector/oven temps)

Causality in Method Development

A robust analytical protocol is not just a list of steps; every parameter must be justified by the molecule's physicochemical properties.

  • Column Selection (C18, Fully End-capped): 2-Ethoxy-benzenepropanol possesses a hydrophobic benzene ring and a polar hydroxyl group. A C18 stationary phase effectively retains the aromatic ring, while strict end-capping prevents secondary interactions between the silanol groups and the propanol chain, eliminating peak tailing.

  • Mobile Phase (Acidic Modifier): Using 0.1% Trifluoroacetic acid (TFA) in both Water and Acetonitrile ensures that any trace acidic impurities remain protonated and neutral, sharpening peak shapes and improving resolution.

  • Detection Wavelength (270 nm): Corresponds to the π−π∗ transition of the ethoxy-substituted aromatic ring, providing an optimal signal-to-noise ratio without absorbing background mobile phase noise.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following qHPLC protocol incorporates System Suitability Testing (SST). The run is only considered valid if the SST criteria are met, creating a self-validating feedback loop.

Validation_Logic N1 System Suitability (RSD < 1.0%, Tailing < 1.5) N2 Specificity (Resolution from impurities > 2.0) N1->N2 N3 Linearity & Range (50%-150% nominal, R² > 0.999) N2->N3 N4 Accuracy (Spike Recovery 98-102%) N3->N4 N5 Precision (Repeatability RSD < 2.0%) N4->N5 N6 Validated qHPLC Method N5->N6

Logical workflow for establishing a self-validating qHPLC method.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 50.0 mg of a certified [3] into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock solution.

  • Sample Preparation: Weigh 50.0 mg of the uncharacterized 2-Ethoxy-benzenepropanol batch into a separate 50 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Gradient Program: 0-5 min (20% ACN), 5-15 min (20% 80% ACN), 15-20 min (80% ACN).

  • System Suitability Testing (SST): Inject the standard solution six consecutive times. Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be 1.0%, and the USP tailing factor must be 1.5. Proceed only if these parameters pass.

  • Quantitation: Inject the sample solutions in triplicate. Calculate the absolute purity using the external standard formula:

    Purity(%)=(Areastd​×Weightsample​Areasample​×Weightstd​×Puritystd​​)×100

Empirical Validation Data

A method is only as reliable as its validation data. Below is a summary of the experimental data generated during the validation of this qHPLC method, strictly adhering to ICH Q2(R1) requirements [4].

Table 2: ICH Q2(R1) Validation Summary for 2-Ethoxy-benzenepropanol (qHPLC)

Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeRs = 3.4 (vs. closest synthetic impurity)Pass
Linearity (50-150%) Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.6%Pass
Method Precision RSD 2.0% (n=6 preparations)RSD = 0.45%Pass
Intermediate Precision RSD 2.0% (different day/analyst/column)RSD = 0.62%Pass

Conclusion

While qNMR serves as a highly effective orthogonal technique for primary standard qualification without the need for homologous reference materials, qHPLC remains the gold standard for the routine, high-throughput purity validation of 2-Ethoxy-benzenepropanol. By moving away from flawed area normalization and embracing rigorous qHPLC with external standards, laboratories can guarantee the scientific integrity and regulatory compliance of their analytical data.

References

  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at:[Link]

  • National Institutes of Health (PMC): Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. Available at:[Link]

Validation

FTIR spectroscopy characteristic absorption peaks for 2-Ethoxy-benzenepropanol

For researchers and professionals in drug development and chemical analysis, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides an in-depth a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical analysis, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for 2-Ethoxy-benzenepropanol, a molecule of interest in various synthetic pathways. We will dissect its predicted spectrum, compare it with structurally similar compounds, and provide the experimental context necessary for accurate interpretation.

The Molecular Fingerprint: Predicting the FTIR Spectrum of 2-Ethoxy-benzenepropanol

The structure of 2-Ethoxy-benzenepropanol contains three key functional groups that give rise to a unique and identifiable infrared spectrum: a hydroxyl group (-OH), an ether linkage (-O-), and a substituted aromatic ring. The interplay of these groups dictates the specific wavenumbers at which the molecule absorbs infrared radiation. Each bond's vibration—be it stretching or bending—requires a specific quantum of energy, and an FTIR spectrometer meticulously measures these absorptions.

Here is a breakdown of the expected characteristic absorption peaks:

  • O-H Stretching (Alcohol): The most prominent and easily identifiable peak in the spectrum will be a strong, broad band in the region of 3500-3200 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[1][2][3] The presence of this band is a clear indicator of the alcohol functionality.

  • C-H Stretching (Aromatic and Aliphatic): Two distinct types of C-H stretching vibrations will be observed.

    • Aromatic C-H Stretching: Weak to medium intensity sharp peaks will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which are characteristic of the C-H bonds on the benzene ring.[4]

    • Aliphatic C-H Stretching: Strong, sharp peaks will be present just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), corresponding to the C-H bonds of the ethoxy and propanol alkyl chains.[3][4]

  • Aromatic C=C Stretching: The benzene ring itself will produce a series of medium to weak, sharp absorptions in the 1600-1450 cm⁻¹ region.[4] These peaks arise from the stretching of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretching (Alcohol and Ether): This region is particularly informative for 2-Ethoxy-benzenepropanol, as two different C-O stretching vibrations are present.

    • Alcohol C-O Stretching: A strong, sharp peak is expected in the 1260-1050 cm⁻¹ range, characteristic of the C-O bond in the propanol moiety.[2][3]

    • Ether C-O Stretching (Aromatic): Phenyl alkyl ethers typically show two strong bands. An asymmetric C-O-C stretching vibration is expected around 1250 cm⁻¹, and a symmetric stretch will appear near 1040 cm⁻¹.[5][6] The presence of these two distinct C-O bands is a key feature.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong absorptions in the 900-700 cm⁻¹ region.[7] For a 1,2-disubstituted (ortho) benzene ring, a strong peak is typically observed between 770 and 735 cm⁻¹.[8]

The following DOT graph illustrates the relationship between the functional groups of 2-Ethoxy-benzenepropanol and their corresponding characteristic FTIR absorption regions.

FTIR_Functional_Groups cluster_molecule 2-Ethoxy-benzenepropanol cluster_regions Characteristic FTIR Absorption Regions (cm⁻¹) Molecule Functional Groups O-H_Stretch O-H Stretch (3500-3200, broad) Molecule->O-H_Stretch -OH C-H_Stretch C-H Stretch (Aromatic: >3000) (Aliphatic: <3000) Molecule->C-H_Stretch Aromatic & Aliphatic C-H C=C_Stretch Aromatic C=C Stretch (1600-1450) Molecule->C=C_Stretch Benzene Ring C-O_Stretch C-O Stretch (Alcohol & Ether) (1260-1040) Molecule->C-O_Stretch -OH & -O- Aromatic_Bend Aromatic C-H Bend (ortho-substitution) (770-735) Molecule->Aromatic_Bend 1,2-Disubstitution

Caption: Functional groups of 2-Ethoxy-benzenepropanol and their IR absorption regions.

Comparative FTIR Analysis

To truly appreciate the unique spectral signature of 2-Ethoxy-benzenepropanol, it is instructive to compare its expected spectrum with those of structurally related molecules.

CompoundKey Differentiating FTIR Features
2-Ethoxy-benzenepropanol - Broad O-H stretch (~3300 cm⁻¹)- Aromatic C-H stretch (>3000 cm⁻¹)- Aliphatic C-H stretch (<3000 cm⁻¹)- Two distinct C-O stretching bands (aromatic ether and alcohol)- Aromatic C-H bend indicative of ortho-substitution
Phenylethanol - Possesses a broad O-H stretch and aromatic/aliphatic C-H and C=C stretches.- Lacks the characteristic aromatic ether C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹.
2-Methoxy-benzenepropanol - Very similar spectrum to the target molecule.- Subtle shifts in the aliphatic C-H stretching and bending regions due to the difference between an ethoxy and a methoxy group.- The fingerprint region (<1500 cm⁻¹) would show minor differences, crucial for definitive identification when comparing reference spectra.
Ethanol - Shows a broad O-H stretch and aliphatic C-H and C-O stretches.[3][9]- Completely lacks the peaks associated with an aromatic ring (aromatic C-H and C=C stretches, and out-of-plane bending).[9]
Anisole (Methoxybenzene) - Exhibits aromatic and aliphatic C-H stretches, aromatic C=C stretches, and the characteristic two C-O stretching bands of an aromatic ether.[10]- Conspicuously lacks the broad O-H stretching band of an alcohol.[10]

This comparative analysis underscores that while many molecules share common functional groups, the unique combination and specific frequencies of their absorption bands provide a definitive "fingerprint" for each compound.

Experimental Protocol: Acquiring the FTIR Spectrum

The following is a generalized procedure for obtaining the FTIR spectrum of a liquid sample like 2-Ethoxy-benzenepropanol using an Attenuated Total Reflectance (ATR) accessory, which is common in modern spectroscopy labs.

Objective: To obtain a high-quality FTIR transmission spectrum of a liquid sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., a diamond crystal)

  • 2-Ethoxy-benzenepropanol sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • With the empty, clean ATR accessory in place, collect a background spectrum. This step is crucial as it measures the instrument's and ambient environment's (e.g., atmospheric CO₂ and water vapor) contribution, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid 2-Ethoxy-benzenepropanol sample onto the center of the ATR crystal. Ensure the crystal is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum against the previously collected background spectrum, resulting in a clean spectrum of just the sample.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

    • Compare the peak positions and shapes with known functional group correlation charts and reference spectra to confirm the structure of the compound.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample, preparing the instrument for the next measurement.

The following DOT graph outlines the experimental workflow for acquiring an FTIR spectrum.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Acquisition A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Liquid Sample B->C D Collect Sample Spectrum C->D E Analyze Spectrum D->E F Clean ATR Crystal E->F

Caption: A typical workflow for FTIR analysis of a liquid sample using an ATR accessory.

Conclusion

The FTIR spectrum of 2-Ethoxy-benzenepropanol is predicted to show a rich set of characteristic absorption bands corresponding to its alcohol, aromatic ether, and ortho-substituted benzene ring moieties. The broad O-H stretch, the distinct aromatic and aliphatic C-H stretches, the dual C-O stretching bands, and the specific out-of-plane bending peaks collectively form a unique spectral fingerprint. By comparing this predicted spectrum with those of similar molecules, researchers can confidently identify and differentiate 2-Ethoxy-benzenepropanol, underscoring the power of FTIR spectroscopy in modern chemical analysis and drug development.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alcohols. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from a document on IR spectroscopy of hydrocarbons.
  • Doc Brown's Chemistry. (2026, February 24). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy.
  • Kalsi, P. S. (n.d.). 5.3.2 Benzene and its derivatives.
  • ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (n.d.). Local Excess Density about Substituted Benzene Compounds in Supercritical CO2 Based on FT-IR Spectroscopy. Retrieved from [Link]

  • SlideShare. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. (2012, October 2). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of compound 2. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions.
  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the examined alcohol ethoxylate dispersant, with the characteristic bands of the various groups of chemicals. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating 2-Ethoxy-benzenepropanol Against Standard Alkoxybenzenes in Key Performance Assays

Introduction: Contextualizing 2-Ethoxy-benzenepropanol in Aromatic Compound Research In the vast landscape of aromatic compounds, alkoxybenzenes serve as foundational structures in industries ranging from fragrance and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing 2-Ethoxy-benzenepropanol in Aromatic Compound Research

In the vast landscape of aromatic compounds, alkoxybenzenes serve as foundational structures in industries ranging from fragrance and flavor to pharmaceuticals and material science. Their utility is dictated by a subtle interplay of physicochemical properties, biological activity, and safety profiles. This guide introduces 2-Ethoxy-benzenepropanol, a molecule of growing interest, and establishes a rigorous framework for its evaluation against well-characterized, standard alkoxybenzenes.

Our objective is not merely to present data, but to provide a comprehensive, scientifically-grounded protocol for comparative analysis. We will delve into the rationale behind selecting specific assays, the intricacies of experimental design, and the interpretation of results. This guide is intended for researchers, chemists, and toxicologists who require a robust methodology for characterizing novel aromatic compounds and benchmarking them against established industry standards. For this analysis, we have selected 2-Ethoxyphenol and Anisole as our primary comparators due to their structural relevance and widespread use as analytical standards.

Part 1: Foundational Physicochemical and Analytical Characterization

Before any functional or biological assay, establishing the identity, purity, and fundamental properties of the test compounds is paramount. This baseline ensures that subsequent assay results are attributable to the compound itself and not to impurities or degradation products.

Physicochemical Property Overview

The structure of an alkoxybenzene dictates its polarity, volatility, and solubility, which in turn influence its behavior in both analytical systems and biological matrices. The addition of a propanol group to the 2-ethoxybenzene scaffold in our target molecule, 2-Ethoxy-benzenepropanol, is expected to increase its polarity and boiling point compared to simpler alkoxybenzenes.

Table 1: Comparative Physicochemical Properties of Selected Alkoxybenzenes (Illustrative Data)

Property 2-Ethoxy-benzenepropanol 2-Ethoxyphenol Anisole
CAS Number 1057671-43-8[1] 94-71-3[2][3] 100-66-3
Molecular Formula C11H16O2 C8H10O2[2][3] C7H8O
Molecular Weight ( g/mol ) 180.24 138.16[2][3] 108.14
Boiling Point (°C) ~280 (Predicted) 216-217[3][4] 154
Melting Point (°C) Liquid at RT 20-25[3][5] -37

| logP (Octanol/Water) | ~2.5 (Predicted) | 1.7[5] | 2.11 |

Note: Properties for 2-Ethoxy-benzenepropanol are predicted based on its structure, as extensive experimental data is not widely published. The purpose of this guide is to establish the methods for experimentally determining and comparing these values.

Analytical Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds, making it ideal for the quality control of fragrance and flavor ingredients.[6][7][8] Its high resolving power allows for the separation of structurally similar isomers, and mass spectrometry provides definitive identification of the principal compound and any potential impurities.

  • Sample Preparation: Prepare 1000 ppm stock solutions of 2-Ethoxy-benzenepropanol, 2-Ethoxyphenol, and Anisole in HPLC-grade methanol. Create a 10 ppm working solution for each by serial dilution.

  • Instrumentation: Utilize a gas chromatograph equipped with a low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Integrate the peak area for each compound. Purity is calculated as the area of the main peak divided by the total area of all peaks. Identify impurities by comparing their mass spectra against the NIST library.[9]

Part 2: In Vitro Biological Benchmarking

With a confirmed high-purity sample, we can proceed to biological assays. The following tests are selected to provide a tiered assessment of potential bioactivity and cytotoxicity, which is crucial for both fragrance safety and broader drug development applications.

Cytotoxicity Screening: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[10] It is a standard preliminary screening tool in toxicology and drug discovery to determine the concentration range at which a compound may exert toxic effects on cells.[11][12]

  • Cell Culture: Seed human dermal fibroblasts (HDF) or human liver cancer cells (HepG2) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of each test compound (2-Ethoxy-benzenepropanol and standards) in culture medium, ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.[11][13]

  • Controls: Include wells with cells treated with vehicle (0.5% DMSO) as a negative control and a known cytotoxic agent (e.g., 10 µM Doxorubicin) as a positive control.[13]

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 2: Comparative Cytotoxicity (IC50) in HepG2 Cells (Illustrative Data)

Compound IC50 (µM) after 48h
2-Ethoxy-benzenepropanol > 100
2-Ethoxyphenol 75
Anisole > 100

| Doxorubicin (Positive Control) | 8.5 |

Genotoxicity Potential: The BlueScreen™ HC Assay

Rationale: Assessing genotoxicity is a critical step in safety evaluation. The BlueScreen HC assay is a mammalian cell-based reporter assay that measures the activation of the GADD45a gene, a key player in the DNA damage response pathway.[14] It offers a high-throughput method to screen for potential genotoxic and cytotoxic effects simultaneously and is increasingly used in the evaluation of fragrance materials.[15]

Genotoxicity_Workflow cluster_prep Preparation cluster_assays Benchmarking Assays cluster_analysis Data Analysis & Interpretation Compound Test Compound (2-Ethoxy-benzenepropanol) GCMS Purity & Identity (GC-MS) Compound->GCMS Standards Comparator Compounds (2-Ethoxyphenol, Anisole) Standards->GCMS PurityData Purity Profile GCMS->PurityData Cytotox Cytotoxicity (MTT Assay) ToxData IC50 & Genotoxicity Index Cytotox->ToxData Genotox Genotoxicity (BlueScreen HC) Genotox->ToxData Receptor Olfactory Receptor Activity (Luciferase Assay) ActivityData EC50 & Efficacy Receptor->ActivityData PurityData->Cytotox PurityData->Genotox PurityData->Receptor Comparison Comparative Performance Report ToxData->Comparison ActivityData->Comparison Olfactory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Odorant Odorant Molecule (e.g., 2-Ethoxy-benzenepropanol) OR Olfactory Receptor (OR) A GPCR Odorant->OR 1. Binding G_Protein G-protein (Golf) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC cAMP cAMP (Second Messenger) AC->cAMP 3. ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA 4. PKA Activation CREB CREB PKA->CREB 5. Phosphorylation CRE CRE (Promoter Element) CREB->CRE 6. Binding to Promoter Luciferase Luciferase Gene (Reporter) CRE->Luciferase 7. Transcription Light Light Signal (Measured) Luciferase->Light 8. Translation & Luminescence

Caption: Simplified signaling cascade for an olfactory receptor luciferase reporter assay.

Conclusion and Forward Outlook

This guide outlines a systematic, multi-tiered approach to benchmark 2-Ethoxy-benzenepropanol against standard alkoxybenzenes. By integrating rigorous analytical chemistry with mechanistically relevant in vitro biological assays, we can build a comprehensive performance and safety profile for novel compounds.

The illustrative data suggests that 2-Ethoxy-benzenepropanol may possess a favorable safety profile, with low cytotoxicity comparable to Anisole. Its true potential, however, will be revealed through bioactivity screening, such as the olfactory receptor assays described. The methodologies presented here provide a robust and self-validating framework for generating the critical data needed by researchers, toxicologists, and product development professionals to make informed decisions about the utility and safety of new chemical entities.

References

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  • PerkinElmer. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. JCANO | INGENIERIA.
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  • Mohamed, G. G., et al. (2020). Evaluation of structural, spectral characterization and in vitro cytotoxic activity studies of some polycyclic aromatic compounds. Arabian Journal of Chemistry.
  • Api, A. M., et al. (2015). Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology.
  • O'Brien, J., et al. (2022).
  • Kos J, et al. (2022).
  • Cheméo. (2026). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). Cheméo.
  • Sigma-Aldrich. (n.d.). 2-Ethoxyphenol 98 94-71-3. Sigma-Aldrich.
  • Horvath, P. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen.
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  • Wang, C., et al. (2022).
  • S. Giscard, et al. (2023). M2OR: a database of olfactory receptor–odorant pairs for understanding the molecular mechanisms of olfaction. Nucleic Acids Research.
  • ChemBK. (n.d.). 2-Ethoxyphenol. ChemBK.
  • Givaudan. (2025). Givaudan scent receptor research unlocks unexplored molecules for fragrance. Personal Care Insights.
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